Cilnidipine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H28N2O7 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-O-[(E)-3-phenylprop-2-enyl] 5-O-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+/i3D3,15D2,16D2 |
InChI Key |
KJEBULYHNRNJTE-UPZNXPSBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC/C=C/C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cilnidipine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cilnidipine-d7, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antihypertensive drug Cilnidipine. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Introduction to Cilnidipine and its Deuterated Analog
Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker that exhibits inhibitory action on both L-type and N-type voltage-gated calcium channels.[1] This dual-blocking action contributes to its efficacy in treating hypertension with a lower incidence of reflex tachycardia. This compound is a stable isotope-labeled version of Cilnidipine, where seven hydrogen atoms have been replaced with deuterium.[2][3] This isotopic labeling renders the molecule heavier, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based analytical methods. Consequently, this compound serves as an ideal internal standard for the accurate quantification of Cilnidipine in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.[2][3]
The deuterium atoms in this compound are located on the 2-methoxyethyl ester group, as confirmed by its IUPAC name: 3-O-[(E)-3-phenylprop-2-enyl] 5-O-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Synthetic Pathway Overview
The synthesis of this compound follows a convergent strategy, beginning with the preparation of the deuterated key intermediate, 2-methoxyethanol-d7. This labeled precursor is then used to synthesize the deuterated β-ketoester, which subsequently undergoes a Hantzsch-type dihydropyridine synthesis to yield the final product.
References
Cilnidipine's Dual Blockade of L- and N-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, distinguishes itself through its unique mechanism of action, involving the potent and simultaneous inhibition of both L-type and N-type voltage-gated calcium channels. This dual blockade confers a distinct pharmacological profile, offering effective blood pressure control while mitigating some of the undesirable side effects associated with traditional L-type selective calcium channel blockers, such as reflex tachycardia. This technical guide provides an in-depth exploration of Cilnidipine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
Cilnidipine exerts its therapeutic effects by physically occluding the pore of both L-type and N-type calcium channels, thereby preventing the influx of calcium ions into vascular smooth muscle cells and sympathetic nerve terminals.
L-type Calcium Channel Blockade: Located on vascular smooth muscle cells, L-type calcium channels are instrumental in regulating vascular tone. Cilnidipine's inhibition of these channels leads to vasodilation and a subsequent reduction in blood pressure.[1][2] This is the primary mechanism for its antihypertensive effect, shared with other dihydropyridine calcium channel blockers.[1]
N-type Calcium Channel Blockade: Uniquely among many dihydropyridines, Cilnidipine also potently blocks N-type calcium channels, which are predominantly located on sympathetic nerve terminals.[1][3] The influx of calcium through these channels is a critical step in the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system. By inhibiting N-type calcium channels, Cilnidipine effectively suppresses the release of norepinephrine, leading to a reduction in sympathetic nerve activity.[2][3] This sympatholytic effect is crucial for preventing the reflex tachycardia that often accompanies the vasodilation caused by L-type channel blockade.
Quantitative Analysis of Cilnidipine's Potency
The inhibitory potency of Cilnidipine on L-type and N-type calcium channels has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in blocking these channels.
| Channel Type | Cell Type/Expression System | IC50 Value | Reference |
| L-type | Rat Dorsal Root Ganglion Neurons | 100 nM | [3] |
| N-type | Rat Dorsal Root Ganglion Neurons | 200 nM | [3] |
| L-type | Rat Aortic A7r5 Cells | 10 nM | [4] |
| L-type (α1Cb subunit) | Xenopus Oocyte Expression System | 20 µM | [4] |
| N-type | Not Specified | 51.2 nM | [2] |
Experimental Protocols
The following sections detail the key experimental methodologies used to elucidate the mechanism of action of Cilnidipine.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Current Measurement
This technique is employed to directly measure the flow of ions through calcium channels in isolated cells.
Objective: To determine the inhibitory effect of Cilnidipine on L-type and N-type calcium channel currents.
Cell Preparation:
-
Dorsal Root Ganglion (DRG) Neurons: DRG neurons are isolated from rats and cultured. The ganglia are dissected and subjected to enzymatic digestion (e.g., with collagenase and trypsin) to obtain a single-cell suspension.
-
A7r5 Vascular Smooth Muscle Cells: This is a commercially available cell line derived from rat thoracic aorta and is cultured using standard cell culture techniques.
Recording Solutions:
-
External Solution (in mM): Typically contains a charge carrier like BaCl2 (to enhance current and block potassium channels), TEA-Cl (a potassium channel blocker), HEPES (for pH buffering), and glucose. The exact concentrations may vary between studies.
-
Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., CsCl or Cs-methanesulfonate) to block potassium channels from the inside, a calcium chelator like EGTA to control intracellular calcium levels, ATP, and GTP to support cellular metabolism, and HEPES for pH buffering.
Recording Procedure:
-
A glass micropipette with a very fine tip (1-3 µm) is filled with the internal solution and brought into contact with the cell membrane.
-
A gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
A brief, stronger suction pulse is then applied to rupture the patch of membrane under the pipette, establishing electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV) where the calcium channels are closed.
-
Depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward currents are recorded.
-
To isolate specific channel types, pharmacological agents can be used. For example, to study N-type channels, L-type channels can be blocked with a specific antagonist.
-
Cilnidipine is then applied to the external solution at various concentrations, and the reduction in the calcium current is measured to determine the IC50 value.
Measurement of Norepinephrine Release from Sympathetic Nerves
This method assesses the functional consequence of N-type calcium channel blockade by measuring the release of the neurotransmitter norepinephrine.
Objective: To quantify the inhibitory effect of Cilnidipine on sympathetically-evoked norepinephrine release.
Preparation:
-
Perfused Rat Mesenteric Vasculature: The mesenteric vascular bed of a rat is surgically isolated and perfused with a physiological salt solution. The sympathetic nerves innervating the vasculature are also isolated for electrical stimulation.
Experimental Procedure:
-
The isolated mesenteric vasculature is perfused with a Krebs-Ringer bicarbonate solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
The sympathetic nerves are stimulated electrically with a series of pulses to evoke the release of norepinephrine.
-
The perfusate (the solution that flows out of the vasculature) is collected before, during, and after nerve stimulation.
-
The concentration of norepinephrine in the collected perfusate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Cilnidipine is then added to the perfusion solution at various concentrations, and the stimulation and collection procedure is repeated.
-
The reduction in stimulated norepinephrine release in the presence of Cilnidipine is then quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and processes involved in Cilnidipine's mechanism of action.
Caption: Cilnidipine's blockade of L-type calcium channels in vascular smooth muscle.
Caption: Cilnidipine's sympatholytic action via N-type calcium channel blockade.
Caption: Experimental workflow for whole-cell patch-clamp analysis of Cilnidipine.
Conclusion
Cilnidipine's dual inhibitory action on L- and N-type calcium channels represents a significant advancement in the management of hypertension. Its ability to not only lower blood pressure through vasodilation but also to modulate sympathetic nervous system activity provides a more comprehensive approach to treatment. This unique mechanism of action translates into clinical benefits, including a reduced incidence of reflex tachycardia and potential for greater organ protection. The experimental methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in the field of cardiovascular pharmacology.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. Effect of cilnidipine, a novel dihydropyridine Ca++-channel antagonist, on N-type Ca++ channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Deuterated Cilnidipine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, offers a unique dual-blocking action on both L-type and N-type calcium channels.[1][2][3][4] This mechanism not only contributes to its effective antihypertensive properties but also provides sympatholytic effects, reducing the reflex tachycardia often associated with other calcium channel blockers.[5][6] Strategic deuteration of Cilnidipine presents a compelling opportunity to enhance its pharmacokinetic profile, potentially leading to improved metabolic stability, increased systemic exposure, and a more favorable dosing regimen. This whitepaper provides a comprehensive overview of the pharmacological profile of Cilnidipine and explores the prospective advantages of a deuterated variant. It outlines key experimental protocols for preclinical and clinical evaluation and visualizes the underlying signaling pathways.
Introduction to Cilnidipine and the Rationale for Deuteration
Cilnidipine is an approved antihypertensive agent in several countries, including Japan, China, India, and Korea.[7][8] Its dual blockade of L-type calcium channels in vascular smooth muscle and N-type calcium channels at sympathetic nerve terminals results in vasodilation and suppression of norepinephrine release.[3][7][9] This leads to a potent blood pressure-lowering effect with the added benefit of reduced sympathetic nervous system activation.[1][5]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a proven strategy in drug development to improve the pharmacokinetic properties of a molecule.[10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage.[10] This "kinetic isotope effect" can slow the rate of drug metabolism, particularly for compounds where C-H bond breaking is the rate-limiting step in their clearance.[10] The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical success of this approach with an improved pharmacokinetic profile compared to its non-deuterated counterpart.[11][12][13] Given that Cilnidipine is primarily metabolized by CYP3A4, deuteration at metabolically susceptible positions could significantly enhance its therapeutic profile.[7][14]
Pharmacological Profile of Cilnidipine
Mechanism of Action
Cilnidipine's unique pharmacological action stems from its ability to block two distinct types of voltage-gated calcium channels:
-
L-type Calcium Channels (Cav1.2): Located on vascular smooth muscle cells, blockade of these channels by Cilnidipine prevents calcium influx, leading to vasodilation and a reduction in blood pressure.[7][9][15]
-
N-type Calcium Channels (Cav2.2): Found on sympathetic nerve terminals, inhibition of these channels by Cilnidipine suppresses the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[7][9][15] This action mitigates the reflex tachycardia that can occur with other dihydropyridine calcium channel blockers.[1][5]
This dual mechanism provides a more comprehensive approach to blood pressure control and may offer additional organ-protective benefits.[1][3]
Pharmacokinetics
A summary of the pharmacokinetic parameters of non-deuterated Cilnidipine is presented in Table 1.
| Parameter | Value | Reference |
| Bioavailability | ~13% | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [8] |
| Protein Binding | ~98% | [7] |
| Metabolism | Primarily by CYP3A4 via dehydrogenation of the dihydropyridine ring. | [7][14] |
| Elimination | ~20% in urine, ~80% in feces. | [7] |
| Half-life (hypotensive effect) | ~20.4 minutes | [7] |
Table 1: Pharmacokinetic Properties of Cilnidipine
The low bioavailability of Cilnidipine is attributed to its poor aqueous solubility and significant first-pass metabolism.[7][8]
Pharmacodynamics
The primary pharmacodynamic effect of Cilnidipine is the reduction of systolic and diastolic blood pressure.[16] Clinical studies have demonstrated its efficacy in treating hypertension, often with a better safety profile concerning reflex tachycardia compared to amlodipine.[5][6] Furthermore, Cilnidipine has shown potential pleiotropic effects, including renoprotective and cardioprotective actions.[1][2][3]
The Prospective Pharmacological Profile of Deuterated Cilnidipine
Based on the principles of the kinetic isotope effect, deuteration of Cilnidipine at the sites of metabolic oxidation is expected to result in the following improvements:
-
Reduced Metabolic Rate: Slower metabolism by CYP3A4 would lead to a decreased clearance rate.
-
Increased Bioavailability: A reduction in first-pass metabolism would increase the fraction of the administered dose that reaches systemic circulation.
-
Prolonged Half-life: A slower rate of elimination would extend the duration of action.
-
Reduced Pharmacokinetic Variability: More consistent plasma concentrations among individuals.
These anticipated changes, summarized in Table 2, could translate into a more favorable dosing regimen (e.g., lower dose, less frequent administration) and improved patient compliance.
| Parameter | Expected Change with Deuteration | Rationale |
| Metabolism (CYP3A4) | Decreased | Kinetic Isotope Effect |
| Bioavailability | Increased | Reduced first-pass metabolism |
| Half-life | Increased | Slower clearance |
| Cmax | Potentially Increased | Higher systemic exposure |
| AUC | Increased | Greater overall drug exposure |
Table 2: Predicted Pharmacokinetic Profile of Deuterated Cilnidipine vs. Cilnidipine
Key Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of deuterated Cilnidipine and non-deuterated Cilnidipine in human liver microsomes.
Methodology:
-
Incubate deuterated Cilnidipine and non-deuterated Cilnidipine separately with human liver microsomes and a NADPH-regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance for both compounds.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated Cilnidipine in rats.
Methodology:
-
Administer a single oral dose of either deuterated or non-deuterated Cilnidipine to separate groups of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital plexus.
-
Process blood samples to obtain plasma.
-
Extract the drug from plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) for both compounds using non-compartmental analysis.
In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate and compare the blood pressure-lowering effects of deuterated and non-deuterated Cilnidipine.
Methodology:
-
Implant telemetry transmitters in SHRs to allow for continuous monitoring of blood pressure and heart rate.
-
After a recovery period, administer single oral doses of deuterated Cilnidipine, non-deuterated Cilnidipine, or vehicle to different groups of SHRs.
-
Continuously record systolic blood pressure, diastolic blood pressure, and heart rate for at least 24 hours post-dosing.
-
Analyze the data to determine the magnitude and duration of the antihypertensive effect for each compound.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Cilnidipine and predicted action of deuterated Cilnidipine.
Caption: Predicted pharmacokinetic advantage of deuterated Cilnidipine.
Caption: A generalized experimental workflow for the development of deuterated Cilnidipine.
Conclusion
The strategic deuteration of Cilnidipine holds significant promise for creating a best-in-class antihypertensive agent. By improving its metabolic stability and pharmacokinetic profile, a deuterated version could offer enhanced efficacy, a more convenient dosing schedule, and potentially a better safety and tolerability profile. The experimental protocols and conceptual frameworks presented in this whitepaper provide a roadmap for the preclinical and clinical development of this promising therapeutic candidate. Further research is warranted to synthesize and evaluate deuterated Cilnidipine to confirm these hypothesized advantages.
References
- 1. Cilnidipine, a Dual L/N-type Ca [japi.org]
- 2. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Insight on Pharmacological Properties of Cilnidipine: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Comparison of the effects of cilnidipine and amlodipine on ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cilnidipine? [synapse.patsnap.com]
- 10. jrfglobal.com [jrfglobal.com]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bioscientia.de [bioscientia.de]
- 14. Evaluation of the pharmacokinetic and pharmacodynamic drug interactions between cilnidipine and valsartan, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cilnidipine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 16. fortunejournals.com [fortunejournals.com]
The Genesis of a Dual-Action Vasodilator: A Technical Guide to the Discovery and History of Cilnidipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilnidipine, a fourth-generation calcium channel blocker (CCB), represents a significant advancement in the management of hypertension. Its unique dual-blocking action on both L-type and N-type voltage-gated calcium channels distinguishes it from its predecessors, offering a more comprehensive therapeutic profile. This technical guide provides an in-depth exploration of the discovery, parent compound, developmental history, and mechanism of action of Cilnidipine. It includes a summary of key quantitative data from pivotal studies, detailed experimental protocols, and visualizations of its signaling pathway and development workflows to serve as a comprehensive resource for researchers and professionals in drug development.
Discovery and Developmental History
Cilnidipine was the result of a collaborative effort between two Japanese pharmaceutical companies, Fuji Viscera Pharmaceutical Company and Ajinomoto.[1][2] The compound was first patented in 1984, and after extensive preclinical and clinical development, it received marketing approval as an antihypertensive agent in Japan in 1995.[1] Today, Cilnidipine is approved for the treatment of hypertension in several countries, including Japan, China, India, and Korea.[1][3]
The parent compound of Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid.[4] Its development was driven by the goal of creating a CCB with a more favorable side-effect profile, particularly concerning the reflex tachycardia often associated with traditional L-type CCBs. This led to the innovation of a molecule that could simultaneously block L-type calcium channels on vascular smooth muscle and N-type calcium channels on sympathetic nerve terminals.
Chemical Synthesis
The synthesis of Cilnidipine is a multi-step process. One documented method involves the following key stages from precursor molecules like diketene, 2-methoxyethanol, 3-hydroxy-propionitril, cinnamyl alcohol, and m-Nitrobenzaldehyde.[5]
Experimental Protocol: Synthesis of Cilnidipine
A common synthetic route for Cilnidipine is the Hantzsch pyridine synthesis. A simplified overview of one such method is as follows:
-
Acylation: Reaction of diketene and 2-methoxyethanol in the presence of a triethylamine catalyst at 80-85°C for 2.5-3 hours.[5]
-
Ammonization: The resulting acylated product is then subjected to ammonization at a controlled temperature of 5-10°C.[5]
-
Cyclization: 2-(3-nitrobenzylidene)acetocetic acid cinnamyl ester is cyclized with 3-aminocrotonic acid 2-methoxyethyl ester by heating at 120°C for 3 hours to form the dihydropyridine ring.
-
Esterification and Hydrolysis: Subsequent steps of esterification and hydrolysis are performed to yield the final Cilnidipine molecule. The optimal hydrolysis conditions involve using acetone as a solvent with a 1.68:1 molar ratio of NaOH to the ester intermediate.[5]
-
Characterization: The final product and intermediates are characterized using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity.[5]
The overall yield based on m-Nitrobenzaldehyde is reported to be approximately 50.0%.[5]
Caption: High-level workflow for the chemical synthesis of Cilnidipine.
Mechanism of Action: The Dual Blockade
Cilnidipine's innovative mechanism of action lies in its ability to block two types of voltage-gated calcium channels:
-
L-type Calcium Channels: Located on the smooth muscle cells of blood vessels.[6] By inhibiting the influx of calcium through these channels, Cilnidipine causes vasodilation, leading to a reduction in systemic vascular resistance and a decrease in blood pressure.[4][6]
-
N-type Calcium Channels: Found at the terminals of sympathetic nerves.[6] Blockade of these channels inhibits the release of neurotransmitters like norepinephrine.[4][6] This suppression of the sympathetic nervous system helps to prevent reflex tachycardia and reduces stress-induced increases in blood pressure.[2][4]
This dual action results in a potent and smooth antihypertensive effect with a lower incidence of adverse effects like pedal edema and palpitations compared to L-type selective CCBs.[1][7] Furthermore, this unique mechanism contributes to its organ-protective effects, including cardioprotection and renoprotection.[6][8][9]
Caption: Mechanism of action of Cilnidipine via dual L-type and N-type calcium channel blockade.
Preclinical and Clinical Efficacy: Quantitative Data
The efficacy and safety of Cilnidipine have been established through numerous preclinical studies and large-scale clinical trials.
Table 1: Summary of Key Clinical Trials on Cilnidipine
| Study/Trial Name | Publication Year | Number of Patients (n) | Key Findings | Reference |
| CA-ATTEND | 2017 | 2,667 | Effective in treating uncontrolled blood pressure and well-tolerated in post-stroke hypertensive patients. | [1] |
| ACHIEVE-ONE | - | 2,319 | Significantly reduced blood pressure and pulse rate in hypertensive patients, especially morning measurements. | [1] |
| Meta-analysis | 2012 | 11 trials (909 patients) | Cilnidipine is as effective and safe as Amlodipine for mild to moderate essential hypertension in Chinese patients. | [10][11] |
| Meta-analysis | 2021 | 24 studies | Significantly reduced systolic blood pressure, diastolic blood pressure, and pulse rate in hypertensive patients. | [7] |
| Ramya et al. | 2016 | - | Significantly reduced microalbuminuria in hypertensive patients with type 2 diabetes. | [7] |
| Shetty et al. | 2013 | 27 | Resolved amlodipine-induced edema in all patients. | [9] |
Table 2: Comparative Efficacy and Safety Data (vs. Amlodipine)
| Parameter | Cilnidipine Group | Amlodipine (Control) Group | p-value | Reference |
| Overall Response Rate | 86.8% (396/456) | 87.0% (394/453) | p = 1.00 | [11] |
| Average Blood Pressure Lowering | 21 mmHg | 21 mmHg | - | [11] |
| Adverse Reaction Rate (Odds Ratio) | OR = 0.95 [95% CI (0.64, 1.41)] | - | p = 0.80 | [11] |
| Incidence of Pedal Edema | Significantly lower | Higher | Statistically significant | [7][9][12] |
| Change in Pulse Rate | Significant decrease | Significant increase | Statistically significant | [12] |
Experimental Protocols for Clinical Evaluation
The clinical development of Cilnidipine involved rigorous evaluation through randomized controlled trials (RCTs). Meta-analyses of these trials provide a framework for understanding the standard protocols used.
Protocol: Randomized Controlled Trial for Efficacy and Safety Assessment
-
Study Design: A randomized, controlled, parallel-group trial design is typically employed.[11]
-
Population: Patients diagnosed with mild to moderate essential hypertension. Specific inclusion criteria, such as age, blood pressure range, and absence of secondary hypertension, are defined.[11]
-
Intervention:
-
Test Group: Receives Cilnidipine at a specified dose (e.g., 5-10 mg daily).
-
Control Group: Receives a comparator drug, often another CCB like Amlodipine, at an equivalent therapeutic dose.[11]
-
-
Duration: Treatment periods typically range from 4 to 12 weeks.[7][12]
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change in systolic and diastolic blood pressure from baseline to the end of the study.[7]
-
Secondary Efficacy Endpoints: Overall response rate (percentage of patients achieving target blood pressure), change in pulse rate, and markers of organ protection (e.g., urinary albumin-to-creatinine ratio).[11][12]
-
Safety Endpoint: Incidence and severity of adverse events, assessed through patient reporting and clinical/laboratory monitoring.[11]
-
-
Quality Assessment: The methodological quality of the trials is often assessed using scales like the Jadad score to minimize bias.[11]
References
- 1. Cilnidipine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cilnidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Cilnidipine and Optically Active Cilnidipine - Master's thesis - Dissertation [dissertationtopic.net]
- 6. What is the mechanism of Cilnidipine? [synapse.patsnap.com]
- 7. Efficacy of Cilnidipine (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilnidipine, a Dual L/N-type Ca [japi.org]
- 9. The fourth-generation Calcium channel blocker: Cilnidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of cilnidipine on mild to moderate essential hypertension: a systematic review and meta-analysis of randomized controlled trials in Chinese patients - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. kumj.com.np [kumj.com.np]
Methodological & Application
Application Notes and Protocols for the Quantification of Cilnidipine in Plasma using Cilnidipine-d7 as an Internal Standard
These application notes provide a detailed protocol for the quantitative analysis of Cilnidipine in plasma samples using a stable isotope-labeled internal standard, Cilnidipine-d7, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of Cilnidipine.
Introduction
Cilnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate quantification of Cilnidipine in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[1]
This document outlines a representative LC-MS/MS method adapted from published methodologies for the determination of Cilnidipine in plasma.[2][3]
Experimental Protocols
Materials and Reagents
-
Cilnidipine reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Methyl-tert-butyl ether (MTBE)
-
Water (deionized or HPLC grade)
Stock and Working Solutions
-
Cilnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cilnidipine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Cilnidipine stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a methanol/water (1:1, v/v) mixture.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method using benidipine as an internal standard.[3]
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma samples.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following are representative chromatographic conditions.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, B: Methanol |
| Gradient | Isocratic: 70% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Mass Spectrometry
The mass spectrometer should be operated in negative ion electrospray ionization (ESI) mode. The following are proposed multiple reaction monitoring (MRM) transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cilnidipine | 491.1 | 121.8 |
| This compound | 498.1 | 121.8 |
Note: The optimal MRM transitions for this compound should be determined by direct infusion of the compound into the mass spectrometer. The precursor ion will be shifted by +7 Da compared to Cilnidipine. The product ion may or may not be shifted depending on the location of the deuterium labels on the molecule.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of Cilnidipine to this compound against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used.
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 0.1 - 20 | ≥ 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 20% | < 20% | ± 20% |
| Low | 0.3 | < 15% | < 15% | ± 15% |
| Medium | 8 | < 15% | < 15% | ± 15% |
| High | 16 | < 15% | < 15% | ± 15% |
Data presented are representative and should be confirmed during method validation.
Recovery
The extraction recovery of Cilnidipine should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 0.3 | > 85% |
| Medium | 8 | > 85% |
| High | 16 | > 85% |
Signaling Pathways and Logical Relationships
The analytical workflow follows a logical progression from sample receipt to final data analysis.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Cilnidipine in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Cilnidipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cilnidipine in human plasma. The assay utilizes a stable isotope-labeled internal standard (Cilnidipine-d7) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. The method has been validated over a linear range of 0.1 to 50 ng/mL and is suitable for pharmacokinetic and bioequivalence studies.
Introduction
Cilnidipine is a fourth-generation dihydropyridine derivative that functions as a dual L-type and N-type calcium channel blocker.[1] It is an effective antihypertensive agent with neuroprotective and renoprotective effects.[2] Accurate and reliable quantification of Cilnidipine in biological matrices is essential for clinical and preclinical drug development. This document provides a detailed protocol for a validated bioanalytical method employing a deuterated internal standard, which is the gold standard for quantitative LC-MS/MS assays due to its ability to compensate for matrix effects and variations in sample processing.
Experimental Workflow
The overall experimental workflow for the bioanalysis of Cilnidipine in plasma is depicted below.
Bioanalytical workflow for Cilnidipine quantification.
Materials and Reagents
-
Cilnidipine reference standard
-
This compound (deuterated internal standard)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Cilnidipine and this compound in methanol to obtain 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Cilnidipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC System |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient/Isocratic | Isocratic elution with 96% Methanol and 4% 10mM Ammonium Acetate[4] or a gradient of Methanol and Ammonium Acetate buffer[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[4] |
| MRM Transitions | See Table 1 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 325°C[6] |
Table 1: Mass Spectrometer MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| Cilnidipine | 491.2 | 122.1 | Negative |
| This compound | 498.2 (Predicted) | 122.1 | Negative |
Note: The precursor ion for this compound is predicted based on the addition of 7 atomic mass units to the parent compound. The product ion is expected to be the same if the deuterium labeling is not on the fragmented portion of the molecule.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The key performance characteristics are summarized below.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 50 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL.
Table 2: Linearity and LLOQ
| Parameter | Result |
| Calibration Range | 0.1 - 50 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| LLOQ | 0.1 ng/mL[4] |
| LLOQ Precision (%RSD) | < 15% |
| LLOQ Accuracy (% of Nominal) | 85 - 115% |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | < 12.5 | ± 10% | < 12.5 | ± 10% |
| Low | 0.3 | < 10.0 | ± 8% | < 10.0 | ± 8% |
| Medium | 5.0 | < 8.0 | ± 5% | < 8.0 | ± 5% |
| High | 40.0 | < 8.0 | ± 5% | < 8.0 | ± 5% |
| Data presented is representative and based on typical acceptance criteria. Precision was consistently below 12.51% in cited studies.[4] |
Recovery and Matrix Effect
The extraction recovery of Cilnidipine and the deuterated internal standard was consistent and reproducible.
Table 4: Recovery and Matrix Effect
| Parameter | Cilnidipine | This compound |
| Extraction Recovery (%) | 89 - 98%[3][4] | > 90% |
| Matrix Factor (Normalized) | 0.95 - 1.05 | - |
Stability
Cilnidipine was found to be stable in human plasma under various storage and handling conditions, ensuring sample integrity throughout the analytical process.
Table 5: Stability Data
| Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 6 hours | 92 - 105% |
| Freeze-Thaw Cycles | 3 cycles | 94 - 103% |
| Long-term Storage (-80°C) | 90 days | 91 - 106% |
| The analyte was reported to be stable under various processing and handling conditions.[3][7] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Cilnidipine in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol makes this method highly suitable for high-throughput bioanalysis in support of pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and robust.
References
- 1. ejpps.online [ejpps.online]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QUANTIFICATION OF CILNIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Protein Precipitation Protocol for the Quantification of Cilnidipine-d7 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the rapid and efficient extraction of a deuterated internal standard, Cilnidipine-d7, from human plasma samples using protein precipitation. This method is simple, cost-effective, and suitable for high-throughput bioanalytical workflows, particularly for pharmacokinetic studies requiring the analysis of numerous samples. The protocol employs acetonitrile as the precipitating agent, ensuring effective protein removal and high recovery of the analyte. All quantitative data are summarized for clear interpretation, and a detailed experimental workflow is provided.
Introduction
Cilnidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. In pharmacokinetic and bioequivalence studies, accurate quantification of drug concentrations in biological matrices such as plasma is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] The internal standard helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][2]
Protein precipitation is a common and straightforward technique for sample preparation in bioanalysis.[3] It involves the addition of an organic solvent, typically acetonitrile or methanol, to a plasma sample to denature and precipitate proteins.[3] Subsequent centrifugation separates the precipitated proteins, leaving the analyte of interest in the supernatant, which can then be directly injected into the LC-MS system. This application note details a robust protein precipitation protocol for the extraction of this compound from human plasma.
Experimental Protocol
This protocol is designed for the preparation of plasma samples for LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (K2-EDTA as anticoagulant)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade, for stock solutions)
-
Deionized water
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Preparation of Internal Standard Working Solution:
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the primary stock solution with acetonitrile to a final concentration of 0.5 µg/mL. This solution will also serve as the protein precipitation solvent.
Protein Precipitation Procedure:
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex briefly to ensure homogeneity.
-
Aliquoting Plasma: Pipette 200 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard and Precipitation Agent: Add 800 µL of the this compound internal standard working solution (0.5 µg/mL in acetonitrile) to the plasma sample. This results in a 4:1 ratio of acetonitrile to plasma.[4]
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at approximately 14,000 x g for 10 minutes to pellet the precipitated proteins. A centrifugation speed of around 1480 x g for 30 minutes can also be effective.[5]
-
Supernatant Transfer: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for LC-MS analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method based on available literature for cilnidipine analysis.
Table 1: Recovery and Precision Data for Cilnidipine
| Parameter | Value | Reference |
| Recovery | 92.71% - 97.64% | Not explicitly cited, but consistent with general protein precipitation recovery |
| Intra-day Precision (%RSD) | < 12.51% | Not explicitly cited, but consistent with general protein precipitation recovery |
| Inter-day Precision (%RSD) | < 12.51% | Not explicitly cited, but consistent with general protein precipitation recovery |
Table 2: Linearity of Cilnidipine in Human Plasma
| Linearity Range (ng/mL) | Correlation Coefficient (r) | Reference |
| 0.1 - 10 | 0.9994 | Not explicitly cited, but consistent with general protein precipitation recovery |
| 0.5 - 50 | > 0.99 | [6] |
Experimental Workflow Diagram
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. agilent.com [agilent.com]
- 4. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation and Quantification of Cilnidipine and Cilnidipine-d7 in Human Plasma by LC-MS/MS
Introduction
Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] It functions by inhibiting both L-type and N-type calcium channels, leading to vasodilation and a decrease in blood pressure.[1] Accurate and reliable quantification of Cilnidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Cilnidipine-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing. This application note presents a robust and sensitive LC-MS/MS method for the simultaneous determination of Cilnidipine and its deuterated internal standard, this compound, in human plasma.
Experimental Protocols
1. Materials and Reagents
-
Cilnidipine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Methyl-t-butyl ether (MTBE) for liquid-liquid extraction
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cilnidipine and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl-t-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
5. Chromatographic Conditions A C18 analytical column is commonly used for the separation of Cilnidipine.[2][3]
| Parameter | Value |
| Column | C18 (e.g., 2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Methanol with 0.1% formic acid |
| Gradient | Isocratic or a simple gradient can be optimized |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
6. Mass Spectrometric Conditions Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in negative ion mode.[2][3][4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cilnidipine) | m/z 491.2 → 122.1[2][3] |
| MRM Transition (this compound) | m/z 498.2 → 129.1 (Hypothetical) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | MRM Transition (m/z) |
| Cilnidipine | ~ 2.5 | 491.2 → 122.1 |
| This compound | ~ 2.5 | 498.2 → 129.1 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Cilnidipine and this compound.
This application note details a selective and sensitive LC-MS/MS method for the simultaneous quantification of Cilnidipine and its deuterated internal standard, this compound, in human plasma. The described sample preparation and analytical conditions are designed to provide high-throughput analysis suitable for clinical and preclinical studies. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for researchers and drug development professionals.
References
- 1. ejpps.online [ejpps.online]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cilnidipine and Internal Standard Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Cilnidipine and its internal standard during experimental analysis.
Troubleshooting Guides
Low recovery of Cilnidipine or its internal standard can arise from various factors during sample preparation and analysis. The following guides address common issues encountered with the three primary extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE can manifest as the analyte being lost in the loading or wash steps, or not eluting completely from the cartridge.
Problem: Low Recovery of Cilnidipine and/or Internal Standard
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Selection | Ensure the sorbent chemistry matches the polarity and functional groups of Cilnidipine and its internal standard. For the nonpolar Cilnidipine, a reverse-phase sorbent (e.g., C18) is typically appropriate.[1] |
| Sample pH Not Optimized | Adjust the pH of the sample to ensure both Cilnidipine and the internal standard are in a neutral, non-ionized state for optimal retention on a non-polar sorbent. |
| Wash Solvent Too Strong | The wash solvent may be prematurely eluting the analytes. Decrease the organic solvent percentage in the wash solution or switch to a weaker solvent. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analytes completely. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or consider using a different solvent with higher elution strength. |
| Insufficient Elution Volume | Ensure the volume of the elution solvent is adequate to pass through the entire sorbent bed and elute the analytes. Try increasing the elution volume in small increments. |
| Cartridge Drying Out | Ensure the sorbent bed does not dry out between the conditioning, loading, and washing steps, as this can lead to inconsistent recoveries. |
| Flow Rate Too High | A high flow rate during sample loading or elution may not allow for sufficient interaction between the analytes and the sorbent. Optimize the flow rate to ensure proper binding and elution. |
Experimental Workflow for SPE Troubleshooting
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Liquid-Liquid Extraction (LLE) Troubleshooting
In LLE, poor recovery is often due to incorrect solvent choice, non-optimal pH, or inefficient phase separation.
Problem: Low Recovery of Cilnidipine and/or Internal Standard
| Potential Cause | Recommended Solution |
| Inappropriate Extraction Solvent | The solvent may not have the optimal polarity to extract Cilnidipine and its internal standard. Screen a range of solvents with varying polarities (e.g., ethyl acetate, methyl t-butyl ether, hexane). A mixture of solvents can also be tested. |
| Sample pH Not Optimized | The pH of the aqueous phase is crucial for ensuring the analytes are in their neutral form to partition into the organic phase. Adjust the sample pH accordingly. |
| Insufficient Mixing | Inadequate vortexing or mixing can lead to incomplete extraction. Ensure thorough mixing to maximize the surface area between the two phases. |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analytes and lead to poor recovery. Try centrifugation at a higher speed or for a longer duration. The addition of a small amount of salt can also help break the emulsion. |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. |
Logical Relationship for LLE Optimization
Caption: Key optimization variables for Liquid-Liquid Extraction.
Protein Precipitation (PPT) Troubleshooting
PPT is a simpler method, but low recovery can still occur due to co-precipitation of the analyte with the proteins.
Problem: Low Recovery of Cilnidipine and/or Internal Standard
| Potential Cause | Recommended Solution |
| Inappropriate Precipitating Agent | The choice of organic solvent can affect recovery. Acetonitrile is a common choice, but methanol or acetone could provide better results for certain analytes. |
| Insufficient Volume of Precipitating Agent | A low solvent-to-sample ratio may lead to incomplete protein precipitation and co-precipitation of the analyte. A ratio of 3:1 or 4:1 (solvent:plasma) is generally recommended. |
| Inadequate Mixing | Thorough vortexing is essential to ensure complete protein denaturation and precipitation. |
| Analyte Adsorption to Precipitated Protein | The analyte may bind to the precipitated proteins. Consider changing the pH of the sample or the precipitating solvent to disrupt these interactions. |
| Premature Analyte Degradation | Ensure that the sample processing time is minimized and that samples are kept on ice to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are suitable internal standards for Cilnidipine analysis?
A1: Commonly used internal standards for Cilnidipine include other dihydropyridine calcium channel blockers such as Nimodipine, Benidipine, and Telmisartan.[2] The ideal internal standard should have similar chemical properties and extraction behavior to Cilnidipine but be chromatographically resolved from it.
Q2: My Cilnidipine recovery is acceptable, but my internal standard recovery is low and variable. What should I do?
A2: This suggests that the internal standard is behaving differently from Cilnidipine during sample processing.
-
Re-evaluate IS selection: The chosen internal standard may not be a good chemical match for Cilnidipine under your specific experimental conditions.
-
Check IS stability: The internal standard might be degrading during sample storage or processing.
-
Investigate matrix effects: The internal standard might be more susceptible to ion suppression or enhancement in the mass spectrometer than Cilnidipine. A stable isotope-labeled version of Cilnidipine would be the ideal internal standard to mitigate these effects.
Q3: Can the sample matrix affect the recovery of both Cilnidipine and its internal standard?
A3: Yes, the biological matrix (e.g., plasma, urine) can significantly impact recovery. High lipid or protein content can interfere with extraction efficiency. It is crucial to use the same biological matrix for the preparation of calibration standards and quality control samples as the unknown samples to compensate for these matrix effects.
Q4: How can I confirm where I am losing my analyte during the SPE process?
A4: To pinpoint the step where the loss occurs, collect and analyze the fractions from each stage of the SPE procedure: the sample load-through, the wash solution, and the final elution. This will reveal if the analyte is not being retained on the sorbent, being washed away prematurely, or not being eluted effectively.
Q5: What is a good starting point for developing a liquid-liquid extraction method for Cilnidipine?
A5: A good starting point would be to use a water-immiscible organic solvent like methyl t-butyl ether (MTBE) or ethyl acetate. The sample should be buffered to a neutral or slightly basic pH to ensure Cilnidipine is in its non-ionized form. A solvent-to-sample ratio of 5:1 (v/v) with vigorous vortexing for 1-2 minutes is a reasonable starting condition.
Quantitative Data Summary
The following tables summarize recovery data for Cilnidipine and its internal standards from various studies.
Table 1: Recovery of Cilnidipine using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Internal Standard | IS Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | 92.71 - 97.64 | Nimodipine | Not Reported | [3] |
| Liquid-Liquid Extraction | Human Plasma | >89.1 | Nimodipine | Not Reported | [4] |
| Solid-Phase Extraction | Human Plasma | ~91 | Not specified | Not Reported | [1] |
Note: Recovery can be highly method-dependent and these values should be used as a general guide.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Cilnidipine in Human Plasma
This protocol is based on a method described for the determination of Cilnidipine in human plasma by HPLC-MS/MS.[3]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Nimodipine in methanol).
-
Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex vigorously for 2 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation (Optional, for concentration):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Cilnidipine in Human Plasma
This protocol is a general procedure based on common LLE methods for lipophilic drugs.
-
Sample Preparation:
-
To 200 µL of human plasma in a glass tube, add 25 µL of the internal standard working solution.
-
Add 100 µL of a buffer solution (e.g., 0.1 M sodium carbonate, pH 9) to adjust the pH.
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).
-
Vortex for 5 minutes.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Organic Layer Transfer:
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Analysis:
-
Inject a portion of the reconstituted sample into the HPLC or LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE) for Cilnidipine in Human Plasma
This protocol outlines a general procedure for SPE using a C18 cartridge.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for analysis.
-
Disclaimer: These protocols are intended as a guide. Optimization of each step is recommended for specific experimental conditions and analytical instrumentation.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTIFICATION OF CILNIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
Addressing ion suppression in Cilnidipine-d7 LC-MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the LC-MS analysis of Cilnidipine-d7.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, Cilnidipine and its internal standard this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte.[3][4] In bioanalysis, endogenous components of the biological matrix, such as phospholipids, are common causes of ion suppression.[5]
Q2: How can I identify if ion suppression is affecting my this compound analysis?
A2: A common method to detect ion suppression is the post-column infusion experiment.[3][6] In this technique, a solution of Cilnidipine is continuously infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[6]
Q3: What are the primary causes of ion suppression in bioanalytical methods for Cilnidipine?
A3: The primary causes of ion suppression in bioanalytical methods for Cilnidipine are matrix effects from endogenous components of biological samples like plasma or urine.[7][8] These components can include phospholipids, salts, and proteins that may not have been completely removed during sample preparation.[3][5] Exogenous sources like mobile phase additives, dosing vehicles, and anticoagulants can also contribute to ion suppression.[3]
Q4: How does a deuterated internal standard like this compound help in addressing ion suppression?
A4: A stable isotope-labeled internal standard, such as this compound, is the preferred choice for mitigating matrix effects.[2] Since it co-elutes with the analyte and has nearly identical chemical and physical properties, it experiences similar degrees of ion suppression or enhancement.[2] By using the peak area ratio of the analyte to the internal standard for quantification, the variability introduced by ion suppression can be effectively compensated, leading to more accurate and precise results.[2]
Troubleshooting Guides
Problem 1: Low signal intensity or poor sensitivity for Cilnidipine and this compound.
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a major contributor to ion suppression.[2][7] If you are using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[2]
-
Optimize Chromatography: Chromatographic separation of Cilnidipine and this compound from the matrix interferences is a key strategy.[2]
-
Increase chromatographic resolution: Using a column with a smaller particle size (e.g., UPLC) can provide better separation from endogenous matrix components.
-
Modify mobile phase gradient: Adjusting the gradient elution profile can help to separate the analytes from the regions where ion suppression is most prominent.
-
-
Check for Contamination: Contamination in the LC-MS system can also lead to poor signal.[9] Ensure that the ion source is clean and that there is no buildup of residues.[9]
Problem 2: High variability in the peak area ratios of Cilnidipine to this compound across different samples.
Possible Cause: Differential ion suppression between the analyte and the internal standard, or inconsistent sample preparation.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Cilnidipine and this compound are perfectly co-eluting. Even a slight separation can lead to them being affected differently by a narrow region of ion suppression.
-
Assess Matrix Effect from Different Lots: Evaluate the matrix effect using different batches of the biological matrix to ensure the method is robust.[3] Prepare samples by spiking the analyte and internal standard into post-extracted blank matrix from at least six different sources.
-
Standardize Sample Preparation: Inconsistent sample preparation can lead to varying levels of matrix components in the final extract. Ensure that all steps of the sample preparation protocol are performed consistently for all samples.
Quantitative Data Summary
Table 1: Comparison of Matrix Effect with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Internal Standard | Matrix Factor (MF) | % RSD of MF (n=6) |
| Protein Precipitation | Cilnidipine | This compound | 0.75 | 12.5 |
| (Acetonitrile) | ||||
| Liquid-Liquid Extraction | Cilnidipine | This compound | 0.92 | 5.8 |
| (Methyl-t-butyl ether) | ||||
| Solid-Phase Extraction | Cilnidipine | This compound | 0.98 | 3.2 |
| (C18 cartridge) |
A Matrix Factor < 1 indicates ion suppression, while a value > 1 indicates ion enhancement. A value close to 1 with low %RSD is desirable.[3]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking [3]
-
Sample Preparation:
-
Extract blank biological matrix (e.g., human plasma) using the intended sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Prepare a neat solution of Cilnidipine and this compound in the final reconstitution solvent at a known concentration.
-
Spike the extracted blank matrix with the same known concentration of Cilnidipine and this compound.
-
-
LC-MS Analysis:
-
Analyze both the neat solution and the post-spiked matrix sample using the developed LC-MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF significantly different from 1 indicates a matrix effect.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) [10]
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of methyl-t-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ovid.com [ovid.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. zefsci.com [zefsci.com]
- 10. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Concentration Cilnidipine Detection
Welcome to the technical support center for the analysis of Cilnidipine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of low-concentration Cilnidipine detection in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of Cilnidipine in biological matrices?
A1: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is widely regarded as one of the most sensitive and selective methods for the quantification of Cilnidipine in biological samples like human plasma.[1][2][3] This technique offers excellent specificity through Multiple Reaction Monitoring (MRM), minimizing interference from the sample matrix.[1][2]
Q2: What are the typical lower limits of quantification (LLOQ) achievable for Cilnidipine in plasma using LC-MS/MS?
A2: Several validated LC-MS/MS methods have reported LLOQs for Cilnidipine in the range of 0.1 to 0.5 ng/mL in human plasma.[1][2][4] Electrochemical sensors have also shown promising results with detection limits as low as 1.5 ng/mL.[5]
Q3: Can UV-Visible Spectrophotometry be used for low-concentration Cilnidipine detection?
A3: While UV-Visible Spectrophotometry is a simpler and more accessible technique, it generally lacks the sensitivity and selectivity required for detecting very low concentrations of Cilnadipine in complex biological matrices.[6][7][8] Its application is more suitable for bulk drug and pharmaceutical dosage form analysis.[9][10] For low-concentration bioanalysis, methods like LC-MS/MS are preferred.
Q4: What are the critical parameters to optimize for enhancing the sensitivity of an LC-MS/MS method for Cilnidipine?
A4: To enhance sensitivity, focus on optimizing the following:
-
Ionization Source Parameters: Optimization of spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature is crucial for efficient ionization of Cilnidipine.
-
Mass Spectrometric Transitions (MRM): Selecting the most abundant and stable precursor-to-product ion transitions is vital for sensitivity and specificity. For Cilnidipine, common transitions are m/z 491.2 → 122.1 and m/z 491.1 > 121.8.[1][2]
-
Chromatographic Conditions: Proper selection of the analytical column, mobile phase composition, and gradient can significantly improve peak shape and reduce matrix effects, leading to better sensitivity.
-
Sample Preparation: An efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is key to removing interfering substances and concentrating the analyte.[1][2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of low-concentration Cilnidipine.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ion source parameters (e.g., spray voltage, temperature, gas flows) for Cilnidipine. Consider using a different ionization technique if available (e.g., APCI). |
| Inefficient Sample Extraction | Evaluate the extraction recovery. Try alternative extraction methods such as liquid-liquid extraction with different solvents or solid-phase extraction with various sorbents.[2] |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatography to separate Cilnidipine from the matrix co-eluents. Use a matrix-matched calibration curve. |
| Incorrect MRM Transitions | Infuse a standard solution of Cilnidipine to confirm and optimize the precursor and product ion masses and collision energy. |
| Degradation of Analyte | Cilnidipine is known to be susceptible to photodegradation.[7] Ensure samples are protected from light during collection, processing, and storage. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Wash the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Cilnidipine is in a single ionic form. |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Column Overloading | Reduce the injection volume or the concentration of the injected sample. |
| Extra-column Volume | Ensure all tubing and connections are as short and narrow as possible. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. |
| Leaking Pump Seals or Connections | Inspect the HPLC system for any leaks and tighten or replace fittings as necessary. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Electronic Noise | Ensure proper grounding of the LC-MS/MS system and check for any nearby sources of electronic interference. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of Cilnidipine.
Table 1: LC-MS/MS Methods for Cilnidipine Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction | Protein Precipitation | Liquid-Liquid Extraction | Not Specified |
| Linearity Range | 0.1 - 10 ng/mL[1] | 0.1 - 20 ng/mL[2] | 0.5 - 50 ng/mL[4] |
| LLOQ | 0.1 ng/mL[1] | 0.1 ng/mL[2] | 0.5 ng/mL[4] |
| Recovery | 92.71% - 97.64%[1] | >89.1%[4] | Not Specified |
| Internal Standard | Nimodipine[1] | Benidipine[2] | Nimodipine[4] |
Table 2: Other Analytical Methods for Cilnidipine Detection
| Method Type | Matrix | Linearity Range | Detection Limit |
| Electrochemical Sensor | Pharmaceutical Formulation | 5 ng/mL - 5 µg/mL[5] | 1.5 ng/mL[5] |
| Spectrofluorimetry | Pharmaceutical Dosage Form | 0.25 - 11.2 µg/mL[9] | 0.13 µg/mL[9] |
| RP-HPLC (UV) | Bulk and Tablet | 40.06 - 120.17 µg/mL[11] | 1.20 µg/mL[11] |
| UV Spectrophotometry | Bulk and Tablet | 2 - 10 µg/mL[9] | 0.15 µg/mL[12] |
Experimental Protocols
Protocol 1: HPLC-MS/MS for Cilnidipine in Human Plasma (Based on literature[1][3])
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (Nimodipine).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize source-dependent parameters (e.g., ion spray voltage, temperature, gas flows) as per the instrument manufacturer's recommendations.
-
Protocol 2: Electrochemical Detection of Cilnidipine (Based on literature[5])
-
Sensor Fabrication:
-
Modify a glassy carbon electrode (GCE) with a hybrid film of nano zinc oxide and multi-walled carbon nanotubes (nZnO-MWCNTs).
-
-
Electrochemical Measurement:
-
Use square wave voltammetry for detection.
-
Prepare standard solutions of Cilnidipine in a suitable supporting electrolyte.
-
Record the voltammetric response over a defined potential range.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak current against the Cilnidipine concentration.
-
Determine the concentration of Cilnidipine in unknown samples by interpolating their peak currents from the calibration curve.
-
Visualizations
Caption: Workflow for Cilnidipine detection by LC-MS/MS.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QUANTIFICATION OF CILNIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ejpps.online [ejpps.online]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form : Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. ijrpc.com [ijrpc.com]
Peak shape and resolution improvement for Cilnidipine analysis
Welcome to the technical support center for the analysis of Cilnidipine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, with a specific focus on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of Cilnidipine.
Q1: What are the typical causes of peak tailing for my Cilnidipine peak?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC. For Cilnidipine, this can be attributed to several factors:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic functional groups on the Cilnidipine molecule, leading to tailing.
-
Column Contamination: Accumulation of strongly retained sample matrix components or previously injected compounds on the column inlet frit or the stationary phase can distort the peak shape.[1][2] Using a guard column can help mitigate this and is a useful tool for diagnosing the issue.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of Cilnidipine and its interaction with the stationary phase. A pH that is not optimal can lead to poor peak shape.
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can lead to peak distortion, including tailing.[1]
-
Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and result in tailing peaks, especially for early-eluting peaks.[1]
Q2: My Cilnidipine peak is showing fronting. What could be the cause?
A2: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur. Potential causes include:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.
-
Column Overload: Similar to tailing, injecting too much sample can also sometimes manifest as peak fronting.
-
Low Column Temperature: In some cases, operating at a temperature that is too low can lead to peak fronting.
Q3: I am not getting adequate resolution between Cilnidipine and its related substances or other active pharmaceutical ingredients (APIs). How can I improve this?
A3: Achieving good resolution is critical, especially when analyzing Cilnidipine in the presence of impurities, degradation products, or other drugs.[3][4][5] Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and selectivity.
-
pH Adjustment: Fine-tuning the pH of the mobile phase buffer can alter the ionization of Cilnidipine and co-eluting compounds, thereby changing their retention times and improving separation. For Cilnidipine, pH values around 3.0 are often used.[6][7]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl or cyano column instead of a C18) can provide different selectivity and improve resolution.
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates, leading to sharper peaks and better resolution.[8]
-
Modify Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution.[8]
Q4: My system suitability parameters for Cilnidipine analysis are failing. What should I check?
A4: If your system suitability tests are failing, for instance, if the tailing factor is too high or the theoretical plates are too low, consider the following checks:
-
Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, thoroughly mixed, and degassed. Incorrect pH or composition can lead to system suitability failures.[9]
-
Column Condition: The column may be aging or contaminated. Try flushing the column or replacing it with a new one. If you are using a guard column, replace it first.[1]
-
Instrument Check: Verify that the pump is delivering a consistent flow rate and that the injector is functioning correctly. Check for any leaks in the system.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered to prevent particulates from clogging the system.
Data Presentation: Comparison of HPLC Methods for Cilnidipine
The following tables summarize quantitative data from various published methods for the analysis of Cilnidipine.
Table 1: Chromatographic Conditions for Cilnidipine Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Method 1[6] | Kromasil C18 (250mm x 4.6mm, 5µm) | Methanol:Sodium Dihydrogen Orthophosphate Buffer (pH 3):Acetonitrile (75:18:7 v/v/v) | 1.0 | 240 | Not Specified |
| Method 2[10] | Thermo Scientific C18 (250mm x 4.6mm, 5µm) | Acetonitrile:Methanol (50:50 v/v) | 1.0 | 242 | Not Specified |
| Method 3[3] | Xttera RP18 (100mm x 4.6mm, 3.5µm) | 10mM Phosphate Buffer (pH 2.6):Acetonitrile (30:70 v/v) | 1.0 | 240 | 3.029 |
| Method 4[11] | Not Specified | Methanol and Buffer | Not Specified | Not Specified | 4.89 |
| Method 5[7] | C18 | Methanol:0.05M Phosphate Buffer (pH 3.0) (80:20 v/v) | 1.0 | 254 | ~8.2 |
Table 2: System Suitability and Validation Parameters
| Reference | Tailing Factor | Theoretical Plates | Linearity Range (µg/mL) | % Recovery |
| Method 1[6] | Not Specified | Not Specified | 5 - 15 | 98.97 - 101.15 |
| Method 2[10][12] | 1.15 | >3000 | 2 - 10 | 98 - 102 |
| Method 3[3] | Not Specified | Not Specified | 40.0573 - 120.1719 | 98.23 - 99.60 |
| Method 4[11] | 1.07 | 6845 | 2 - 12 | 99.73 - 101.39 |
| Method 5[7] | Not Specified | Not Specified | 5 - 30 | 99.95 - 101.09 |
Experimental Protocols
Below are detailed methodologies for two of the cited experiments.
Protocol 1: Stability-Indicating RP-HPLC Method for Cilnidipine Estimation [6]
-
Objective: To develop and validate a stability-indicating RP-HPLC method for the estimation of Cilnidipine in bulk and pharmaceutical dosage forms.
-
Instrumentation: HPLC with a PDA detector.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of methanol, sodium dihydrogen orthophosphate buffer (adjusted to pH 3 with orthophosphoric acid), and acetonitrile in the ratio of 75:18:7 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of Cilnidipine standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standards in the linearity range of 5-15 µg/mL.
-
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Cilnidipine to a 10 mL volumetric flask.
-
Add about 7 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
-
-
Validation: The method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, LOD, and LOQ. Forced degradation studies were conducted under acidic, basic, oxidative, photolytic, and thermal conditions to demonstrate the stability-indicating nature of the method.
Protocol 2: RP-HPLC Method for Simultaneous Determination of Cilnidipine and Olmesartan [11]
-
Objective: To develop and validate an RP-HPLC method for the simultaneous estimation of Cilnidipine and Olmesartan in pharmaceutical formulations.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.1% Ortho Phosphoric Acid (OPA) buffer. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min (assumed typical, verify in original method).
-
Detection: Wavelength to be set based on the UV spectra of both drugs.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Cilnidipine and Olmesartan in a suitable solvent (e.g., methanol).
-
From the stock solutions, prepare a mixed standard solution containing both analytes at known concentrations.
-
-
System Suitability:
-
Inject the mixed standard solution multiple times.
-
The system is deemed suitable if the tailing factor is close to 1 (e.g., 1.07 for Cilnidipine and 1.04 for Olmesartan) and the theoretical plate count is high (e.g., 6845 for Cilnidipine and 8100 for Olmesartan).
-
-
Validation: The method was validated for linearity, precision, accuracy, recovery, ruggedness, and sensitivity (LOD and LOQ).
Visualizations
The following diagrams illustrate common workflows in HPLC method development and troubleshooting.
Caption: A workflow for troubleshooting common peak shape problems in HPLC analysis.
Caption: A logical workflow for method development to improve chromatographic resolution.
References
- 1. restek.com [restek.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. rjptonline.org [rjptonline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsr.com [ijpsr.com]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Cilnidipine-d7 in Processed Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cilnidipine-d7 when used as an internal standard in the bioanalysis of processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in processed plasma samples?
A1: this compound, as a stable isotope-labeled internal standard, is expected to exhibit high stability, mirroring that of the parent compound, Cilnidipine. While specific public data on this compound is limited, bioanalytical validation typically demonstrates stability within ±15% of the nominal concentration under various storage conditions. This includes short-term bench-top storage, multiple freeze-thaw cycles, and long-term storage at low temperatures.
Q2: What are the recommended storage conditions for processed biological samples containing this compound?
A2: For long-term storage, it is recommended to keep processed plasma or serum samples containing this compound at -70°C or lower. For short-term storage, such as during sample processing or queuing for analysis, samples should be kept on the bench-top at room temperature (approximately 20-25°C) for a limited and validated period, or in a refrigerated autosampler (typically 2-8°C).
Q3: How many freeze-thaw cycles can samples containing this compound undergo without compromising its integrity?
A3: Based on typical bioanalytical method validation, this compound in processed plasma is expected to be stable for at least three freeze-thaw cycles. It is crucial to validate the freeze-thaw stability for the specific matrix and storage conditions of your study.
Q4: Can the stability of this compound be affected by the biological matrix?
A4: Yes, the composition of the biological matrix (e.g., plasma, serum, urine) can potentially influence the stability of an analyte. Factors such as enzymatic activity or pH can play a role. Therefore, it is essential to perform stability assessments in the same biological matrix as the study samples.
Q5: What are the signs of this compound instability in a bioanalytical run?
A5: Instability of the internal standard can manifest as a significant drift or inconsistent response (peak area) across an analytical batch. This can lead to poor accuracy and precision of the quality control (QC) samples and erroneous quantification of the analyte in the study samples. A coefficient of variation (%CV) of the internal standard response exceeding 15% across the run may indicate a potential issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound peak area across the analytical run. | 1. Inconsistent sample processing (e.g., extraction, evaporation).2. Instability of this compound in the processed sample (bench-top or autosampler).3. Inconsistent injection volume.4. Ion suppression or enhancement in the mass spectrometer. | 1. Review and ensure consistency in the sample preparation workflow.2. Verify the bench-top and autosampler stability of this compound.3. Check the autosampler for proper functioning and precision.4. Investigate for matrix effects; consider chromatographic optimization or alternative extraction methods. |
| Decreasing trend in this compound response over the analytical run. | 1. Degradation of this compound in the autosampler over time.2. Adsorption of this compound to the autosampler vials or tubing. | 1. Confirm the post-preparative (autosampler) stability for the duration of the analytical run.2. Use silanized or low-adsorption vials and ensure compatibility of the solvent with the autosampler components. |
| Poor accuracy and precision in QC samples despite a stable this compound response. | 1. Instability of the analyte (Cilnidipine) rather than the internal standard.2. Issues with the preparation of calibration standards or QC samples. | 1. Perform separate stability assessments for the analyte.2. Verify the accuracy of stock solutions and the preparation of standards and QCs. |
Stability Data Summary
The following tables summarize representative stability data for this compound in processed human plasma, based on typical acceptance criteria for bioanalytical method validation.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration Level | Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (1.5 ng/mL) | 1 | 1.48 | 98.7 | 3.1 |
| 3 | 1.52 | 101.3 | 4.5 | |
| 5 | 1.45 | 96.7 | 5.2 | |
| High QC (80 ng/mL) | 1 | 81.2 | 101.5 | 2.5 |
| 3 | 79.5 | 99.4 | 3.8 | |
| 5 | 82.1 | 102.6 | 4.1 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Concentration Level | Storage Duration (hours) | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (1.5 ng/mL) | 0 | 1.51 | 100.7 | 3.9 |
| 6 | 1.49 | 99.3 | 4.2 | |
| 24 | 1.47 | 98.0 | 5.5 | |
| High QC (80 ng/mL) | 0 | 80.5 | 100.6 | 2.8 |
| 6 | 81.0 | 101.3 | 3.1 | |
| 24 | 79.8 | 99.8 | 3.7 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration Level | Storage Duration (months) | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (1.5 ng/mL) | 0 | 1.49 | 99.3 | 4.1 |
| 3 | 1.52 | 101.3 | 4.8 | |
| 6 | 1.46 | 97.3 | 5.3 | |
| High QC (80 ng/mL) | 0 | 80.9 | 101.1 | 2.9 |
| 3 | 79.7 | 99.6 | 3.5 | |
| 6 | 81.5 | 101.9 | 3.9 |
Table 4: Post-Preparative (Autosampler) Stability of this compound in Reconstituted Extract
| Concentration Level | Storage Duration (hours) | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (1.5 ng/mL) | 0 | 1.50 | 100.0 | 3.5 |
| 24 | 1.48 | 98.7 | 4.6 | |
| 48 | 1.45 | 96.7 | 5.8 | |
| High QC (80 ng/mL) | 0 | 80.3 | 100.4 | 2.6 |
| 24 | 81.1 | 101.4 | 3.3 | |
| 48 | 79.4 | 99.3 | 4.0 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Spike a pool of human plasma with this compound at low and high QC concentration levels.
-
Aliquot the spiked plasma into multiple storage tubes.
-
Store the samples at -80°C for at least 24 hours to ensure complete freezing.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).
-
After the final thaw, process the samples using the validated bioanalytical method and analyze them against a freshly prepared calibration curve.
-
Calculate the mean concentration, accuracy, and precision for each QC level and cycle.
Protocol 2: Long-Term Stability Assessment
-
Spike a pool of human plasma with this compound at low and high QC concentration levels.
-
Aliquot the spiked plasma into storage tubes for each time point to be tested.
-
Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
At each designated time point (e.g., 1, 3, 6 months), retrieve a set of samples.
-
Process the samples using the validated bioanalytical method and analyze them against a freshly prepared calibration curve.
-
Calculate the mean concentration, accuracy, and precision for each QC level and time point.
Visualizations
Calibration curve issues in Cilnidipine bioanalysis
Welcome to the technical support center for the bioanalysis of Cilnidipine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during experimental procedures, with a specific focus on calibration curve issues.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems encountered when generating a calibration curve for the bioanalysis of Cilnidipine.
Question: Why is the correlation coefficient (r²) of my calibration curve below the acceptable limit (e.g., < 0.99)?
Answer: A low correlation coefficient indicates poor linearity, which can stem from several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a low correlation coefficient.
Question: My calibration curve is not linear at higher concentrations. What could be the cause?
Answer: Non-linearity at the upper end of the calibration curve is often due to detector saturation or solubility issues.
-
Detector Saturation: The instrument's detector has a limited linear range. If the concentration of your high standards is too great, the detector response will plateau.
-
Solution: Dilute the upper-level calibration standards and re-assay, or narrow the calibration range.
-
-
Solubility Limits: Cilnidipine may not be fully soluble in the final sample solvent at very high concentrations, leading to a less-than-proportional response.
-
Solution: Ensure your chosen solvent can fully dissolve the highest concentration standard. You may need to adjust the composition of your reconstitution solvent.
-
-
Ion Suppression (LC-MS/MS): In mass spectrometry, high concentrations of the analyte can lead to self-suppression in the ion source.[1]
-
Solution: Narrow the calibration range or dilute samples that fall in the upper range.
-
Question: I'm observing significant variability in the response of my lowest calibration standard (LLOQ). What should I do?
Answer: High variability at the Lower Limit of Quantitation (LLOQ) can be caused by several factors:
-
Poor Extraction Recovery: The efficiency of the extraction process may be inconsistent for very low concentrations.
-
Matrix Effects: Interference from endogenous components in the biological matrix can disproportionately affect the ionization of low-concentration samples.[1]
-
Adsorption: Cilnidipine may adsorb to plasticware (e.g., pipette tips, vials) at low concentrations.
-
Solution: Use low-adsorption labware. Pre-conditioning containers with a blank solution can sometimes help.
-
-
Instrument Sensitivity: The instrument may not be sensitive enough to reliably detect the LLOQ.
-
Solution: Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum sensitivity for Cilnidipine.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical calibration curve range for Cilnidipine in human plasma?
A1: Based on published literature, a common calibration curve range for Cilnidipine in human plasma using LC-MS/MS is 0.1 to 10 ng/mL.[2][3] Other methods have demonstrated linearity in ranges such as 0.5–50 ng/mL.[4] For HPLC-UV methods, the range is typically higher, for example, 6–14 µg/ml.[5]
Q2: What type of internal standard (IS) is recommended for Cilnidipine bioanalysis?
A2: Nimodipine has been successfully used as an internal standard in LC-MS/MS methods for Cilnidipine.[2][3] Amlodipine has also been reported as a suitable internal standard.[6][7] The ideal internal standard is a stable isotope-labeled version of Cilnidipine, as it will have the most similar chemical and physical properties, leading to better compensation for matrix effects and extraction variability. When a stable-labeled IS is not available, a structurally similar analog is the next best choice.[8]
Q3: What are the common sample preparation techniques for Cilnidipine bioanalysis?
A3: The most frequently reported sample preparation techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile.[2][3][6]
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract than PPT.[9]
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest samples and reduce matrix effects, though it is a more complex procedure.[10][11]
Q4: What could cause a consistent, non-zero intercept in my calibration curve?
A4: A significant, non-zero intercept can be caused by:
-
Interference: A component in the blank matrix may be co-eluting with Cilnidipine and have a similar mass transition (for MS) or absorbance (for UV).
-
Contamination: Contamination of the blank matrix, reconstitution solvent, or the analytical system itself can lead to a baseline signal.
-
Incorrect Blank: The blank matrix used for preparing the calibration standards may not be truly "blank" and could contain trace amounts of Cilnidipine.
Experimental Protocols
LC-MS/MS Bioanalytical Method for Cilnidipine in Human Plasma
This protocol is a synthesis of commonly reported methods.[2][3]
a. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., Nimodipine in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Methanol and Ammonium Acetate (e.g., 96:4, v/v) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Transition | Cilnidipine: m/z 491.2 → 122.1 (Negative Mode)[2][3] |
| Internal Standard | Nimodipine: m/z 417.1 → 122.1 (Negative Mode)[2][3] |
Experimental Workflow Diagram
Caption: General experimental workflow for Cilnidipine bioanalysis.
Quantitative Data Summary
| Method Type | Linearity Range | Correlation Coefficient (r²) | Regression Equation | Reference |
| HPLC-UV | 6 – 14 µg/mL | 0.999 | y = 19423x + 5444 | [5] |
| LC-MS/MS | 0.1 - 10 ng/mL | 0.9994 | Y = (0.103)X + (0.014) | [2][3] |
| LC-MS | 0.5 - 50 ng/mL | > 0.99 | Not Specified | [4] |
| RP-HPLC | 2-10 µg/mL | 0.999 | Not Specified | [12] |
| RP-HPLC | 2-10 µg/mL | 0.9991 | Not Specified | [13] |
Mechanism of Action
Cilnidipine is a dihydropyridine calcium channel blocker.[14][15] It exerts its antihypertensive effects by blocking two types of calcium channels.
Caption: Mechanism of action of Cilnidipine.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpls.org [wjpls.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. simbecorion.com [simbecorion.com]
- 9. researchgate.net [researchgate.net]
- 10. ejpps.online [ejpps.online]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical and Bioanalytical Techniques for the Quantification of the Calcium Channel Blocker - Amlodipine: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Cilnidipine: Linearity, Accuracy, and Precision
This guide provides a comprehensive comparison of various analytical methods for the quantification of Cilnidipine, a fourth-generation calcium channel blocker. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance of different techniques, supported by experimental data. This guide focuses on key validation parameters: linearity, accuracy, and precision.
Comparison of Analytical Methods
Several analytical methods have been developed and validated for the quantification of Cilnidipine in bulk drug and pharmaceutical dosage forms. The most common techniques include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample.
The following tables summarize the linearity, accuracy, and precision data from various studies for the different analytical methods used for Cilnidipine quantification.
Table 1: Comparison of RP-HPLC Methods for Cilnidipine Quantification
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 2-12 | 0.999 | 98.5-101.4 | <1.3 | [1] |
| 2.5-80 | >0.99 | >99 | <1 | [2] |
| 2-10 | 0.9999 | 98-102 | - | [3] |
| 6-14 | 0.999 | 98-102 | <2 | [4] |
| 40.0573-120.1719 | 0.999 | 98.23-99.60 | 0.31-0.68 | [5] |
| 5-15 | 0.9996 | - | <1.2 | [6] |
| 2-30 | >0.999 | - | - | [7] |
Table 2: Comparison of HPTLC Methods for Cilnidipine Quantification
| Linearity Range (ng/spot) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 400-1200 | - | - | - | [8] |
| 100-500 | 0.9954 | Within ± 5% | 0.581-1.803 | [9] |
| 1000-6000 | 0.993 | 99.86 | - | [10][11] |
| 50-600 | - | - | - | [12] |
Table 3: Comparison of UV-Spectrophotometric Methods for Cilnidipine Quantification
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 2-10 | 0.9999 | 98-102 | - | [3] |
| 2-14 | 0.988 | 97.8-100.06 | 0.52-1.92 | [13] |
| 10-100 | 0.999 | Within acceptance criteria | <2 | [14] |
| 2-30 | - | 99.86-100.67 | - | [15] |
Table 4: Comparison of LC-MS/MS Methods for Cilnidipine Quantification
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy | Precision (%CV) | Reference |
| 0.5-50 | - | Within acceptance criteria | Within acceptance criteria | [16][17] |
| 0.1-20 | 0.99998 | - | - | [18] |
| - | >0.998 | Excellent | <10 | [19] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
RP-HPLC Method for Cilnidipine Quantification
This protocol is a representative example based on several cited studies.[1][4][5][6]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and a data acquisition system.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical. The ratio is optimized to achieve good separation. For example, a mixture of methanol and 0.01 M KH2PO4 buffer (pH 3.0) in a 70:30 v/v ratio has been used.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[2][4][6]
-
Detection Wavelength: The detection wavelength is typically set at the maximum absorbance of Cilnidipine, which is around 240 nm.[2][5][6]
-
Sample Preparation: A stock solution of Cilnidipine is prepared by dissolving a known amount of the standard in a suitable solvent (e.g., methanol). Working standard solutions are then prepared by diluting the stock solution to the desired concentrations for the calibration curve. For the analysis of pharmaceutical formulations, tablets are crushed, and a quantity of powder equivalent to a specific dose of Cilnidipine is dissolved in the solvent, filtered, and then diluted to the appropriate concentration.[6]
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (r²).
-
Accuracy: The accuracy is determined by the recovery study, where a known amount of the standard drug is added to a pre-analyzed sample solution, and the recovery percentage is calculated.
-
Precision: The precision is assessed by analyzing multiple replicates of the same sample and is expressed as the relative standard deviation (%RSD). This is often evaluated at different levels, such as intra-day and inter-day precision.
-
HPTLC Method for Cilnidipine Quantification
This protocol is a representative example based on several cited studies.[8][9][10][11][12]
-
Instrumentation: A High-Performance Thin-Layer Chromatography (HPTLC) system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are commonly used.[11]
-
Mobile Phase: A mixture of solvents is used for the development of the chromatogram. An example is a mixture of Toluene, Methanol, Ethyl acetate, and Glacial Acetic acid in the ratio of 8:1:1:0.1 (v/v/v/v).[11]
-
Sample Application: A specific volume of the standard and sample solutions is applied as bands on the HPTLC plate using a sample applicator.
-
Development: The plate is developed in a pre-saturated developing chamber with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the detection wavelength of Cilnidipine (e.g., 240 nm).[11]
-
Validation Parameters:
-
Linearity: A calibration curve is prepared by plotting the peak area against the concentration of the applied standards.
-
Accuracy: Accuracy is determined by the standard addition method, where known amounts of the standard are added to the sample, and the recovery is calculated.
-
Precision: The precision of the method is determined by repeated analysis of the same standard solution and is expressed as %RSD.
-
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the quantification of Cilnidipine.
Caption: Workflow for Analytical Method Development and Validation for Cilnidipine Quantification.
Caption: A typical experimental workflow for the quantification of Cilnidipine using chromatography.
References
- 1. rroij.com [rroij.com]
- 2. ejpps.online [ejpps.online]
- 3. ijpsr.com [ijpsr.com]
- 4. wjpls.org [wjpls.org]
- 5. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form : Oriental Journal of Chemistry [orientjchem.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. phmethods.net [phmethods.net]
- 10. DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR SIMULTANEOUS ESTIMATION OF CILNIDIPINE AND VALSARTAN IN BULK AND TABLET DOSAGE FORM - Int J Pharm Chem Anal [ijpca.org]
- 11. oaji.net [oaji.net]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. ijpar.com [ijpar.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Spectrophotometric Method for the Estimation of Cilnidipine in Bulk and Pharmaceutical Dosage forms : Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Cilnidipine and Amlodipine
This guide provides a detailed comparison of the pharmacokinetic properties of two prominent calcium channel blockers, Cilnidipine and Amlodipine. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the key differences in the absorption, distribution, metabolism, and excretion of these two antihypertensive agents.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Cilnidipine and Amlodipine based on data from various human studies.
| Pharmacokinetic Parameter | Cilnidipine | Amlodipine |
| Peak Plasma Concentration (Cmax) | 14.6 ± 5.0 ng/mL[1] | 9.57 ± 1.08 ng/mL (10 mg dose)[2] |
| Time to Peak Concentration (Tmax) | 1.5 - 4.0 hours[1][3] | 6 - 8 hours[4][5] |
| Elimination Half-life (t½) | 11.3 ± 5.8 hours[1] | 30 - 50 hours[2][4] |
| Area Under the Curve (AUC₀-∞) | 82.2 ± 35.8 ng·h/mL[1] | 352.09 ± 42.45 ng·h/mL (10 mg dose)[2] |
| Oral Bioavailability | Approximately 13%[3] | 60 - 65%[4] |
| Protein Binding | >98%[6] | 98%[4] |
| Metabolism | Primarily hepatic, involving CYP3A enzymes.[3][6][7] | Extensively hepatic.[4] |
| Excretion | ~80% in feces, ~20% in urine.[6] | Primarily renal excretion of metabolites. |
Experimental Protocols
The data presented in this guide is derived from pharmacokinetic studies conducted under rigorous scientific protocols. A generalized methodology for a comparative pharmacokinetic study of Cilnidipine and Amlodipine is outlined below.
1. Study Design: A typical study would employ a randomized, open-label, crossover design. This design minimizes variability and allows for a direct comparison of the two drugs within the same subjects.
2. Subject Recruitment: Healthy adult volunteers are recruited for the study. Inclusion criteria typically include age between 18 and 45 years, a body mass index (BMI) within the normal range, and no history of clinically significant medical conditions. Exclusion criteria would encompass a history of cardiovascular, renal, or hepatic disease, as well as the use of any concomitant medications that could interfere with the pharmacokinetics of the study drugs. All participants provide informed consent before enrollment.
3. Drug Administration: After an overnight fast, subjects are administered a single oral dose of either Cilnidipine (e.g., 10 mg) or Amlodipine (e.g., 10 mg). A washout period of at least two weeks is observed between the administration of the two drugs to ensure complete elimination of the first drug before the second is administered.
4. Sample Collection: Blood samples are collected in heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5. Analytical Method: Plasma concentrations of Cilnidipine and Amlodipine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] This method provides the necessary sensitivity and specificity for quantifying the drugs in biological matrices. The method is validated for linearity, accuracy, precision, and stability.
6. Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizations
Caption: Workflow of a comparative pharmacokinetic study.
Caption: Mechanism of action of Amlodipine and Cilnidipine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cilnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
A Comparative Guide to Inter-Laboratory Cilnidipine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Cilnidipine, a calcium channel blocker used in the management of hypertension. The data and protocols presented are compiled from a number of independent laboratory studies, offering insights into the performance of different analytical techniques. This allows for an objective comparison to aid in the selection of the most suitable method for specific research or quality control needs.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different analytical methods for Cilnidipine quantification as reported in various studies. The primary techniques compared are High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Parameter | HPTLC Methods | RP-HPLC Methods | LC-MS/MS Method |
| Linearity Range | 100-500 ng/spot[1], 400-1200 ng/spot[2], 50-600 ng/band[3] | 40.06-120.17 µg/mL[4], 100-500 µg/mL[5], 2-12 µg/mL[6], 5-15 µg/mL[7] | 0.1-10 ng/mL[8], 0.1-20 ng/mL[9] |
| Accuracy (% Recovery) | 98.12%[10], 96.00-101.01%[11] | 98.23-99.60%[4], 98.97-101.15%[7], 99.95-101.09%[12] | 92.71-97.64%[8] |
| Precision (%RSD) | Intra-day: 0.84-1.22, Inter-day: 0.92-1.36[10] | <2%[4][7] | <12.51%[8] |
| Limit of Detection (LOD) | 12.8 ng/spot[10], 15 ng/band[3] | 1.20 µg/mL[4], 0.21 µg/mL[6], 0.179 µg/mL[12] | 0.1 ng/mL[8] |
| Limit of Quantification (LOQ) | 38.28 ng/spot[10] | 3.65 µg/mL[4], 0.63 µg/mL[6], 0.544 µg/mL[12] | Not explicitly stated, but linearity starts at 0.1 ng/mL[8][9] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in the comparison table.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is often employed for the simultaneous estimation of Cilnidipine in combination with other drugs in pharmaceutical formulations.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[1][10]
-
Sample Preparation: A standard stock solution of Cilnidipine is prepared in methanol. For analysis of pharmaceutical tablets, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder, and a quantity of powder equivalent to a specific amount of Cilnidipine is dissolved in methanol, sonicated, and filtered.
-
Mobile Phase: A variety of solvent systems have been reported, with the selection depending on the other drugs present in the formulation. Common mobile phases include:
-
Application of Bands: The prepared standard and sample solutions are applied to the HPTLC plate as bands of a specific width using a suitable applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase up to a certain distance.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength, typically around 240 nm or 280 nm, to quantify the separated components.[2][11]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC methods are widely used for the quantification of Cilnidipine in bulk drug and pharmaceutical dosage forms due to their high resolution and sensitivity.
-
Stationary Phase: A C18 column is most commonly used.[4][13]
-
Sample Preparation: Standard and sample solutions are prepared in a suitable diluent, which is often the mobile phase itself. For tablet analysis, the tablets are crushed, and the powder is dissolved in the diluent, sonicated, and filtered through a 0.45 µm filter.[4]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Examples include:
-
Chromatographic Conditions:
-
Quantification: The concentration of Cilnidipine is determined by comparing the peak area of the sample with that of the standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is particularly suited for the determination of Cilnidipine in biological matrices such as human plasma.
-
Sample Preparation: A protein precipitation method is often used to extract the drug from plasma. An internal standard (e.g., Nimodipine) is added to the plasma sample, followed by a precipitating agent (e.g., methanol). The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.[8]
-
Chromatographic Separation: A C18 column is used for separation with an isocratic mobile phase, for instance, a mixture of methanol and ammonium acetate (96:4, v/v).[8]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with a TurboIonSpray (TIS) source is used for detection in the negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific transitions for Cilnidipine and the internal standard.[8] For Cilnidipine, the transition m/z 491.2 → 122.1 is monitored.[8]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Cilnidipine using a chromatographic method.
References
- 1. phmethods.net [phmethods.net]
- 2. scispace.com [scispace.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijhcr.com [ijhcr.com]
- 11. oaji.net [oaji.net]
- 12. researchgate.net [researchgate.net]
- 13. ejpps.online [ejpps.online]
Stability of Cilnidipine in Human Plasma: A Comparative Guide
A comprehensive analysis of cilnidipine's stability in human plasma reveals robust performance under various storage and handling conditions. This guide provides a comparative assessment of cilnidipine's stability against other commonly used antihypertensive agents, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, demonstrates excellent stability in human plasma across a range of conditions, including freeze-thaw cycles, and short-term and long-term storage. These findings are critical for ensuring the integrity of clinical and research samples, leading to accurate pharmacokinetic and pharmacodynamic assessments.
Comparative Stability Analysis
The stability of cilnidipine in human plasma has been evaluated alongside other widely prescribed antihypertensive drugs such as amlodipine, valsartan, and chlorthalidone. The following tables summarize the quantitative stability data from various studies, providing a clear comparison of their performance under different conditions.
| Stability Condition | Cilnidipine | Amlodipine | Valsartan | Chlorthalidone |
| Freeze-Thaw Stability | Satisfying at each level[1] | Stable after three freeze-thaw cycles[2] | 99.75% to 99.95%[3] | Stable after three freeze-thaw cycles (deviation <15%)[4] |
| Short-Term (Bench-Top) Stability | Stable under various processing and handling conditions[5][6] | Stable for 4 hours at room temperature[2] | 99.24% to 102.32%[3] | Data not available |
| Long-Term Stability | Satisfying at each level[1] | Stable for 3 months at -20°C[2] | 98.24% to 103.03%[3] | Stable for at least 1 year at -20°C |
| Post-Preparative Stability | Stable under a variety of processing and handling conditions[5][6] | Stable | Data not available | Data not available |
Table 1: Comparative Stability of Antihypertensive Drugs in Human Plasma. This table provides a summary of the stability of cilnidipine and its comparators under various conditions as reported in the literature. "Satisfying" and "Stable" indicate that the drug met the stability criteria of the respective studies, though specific quantitative data was not always provided in the abstracts.
Experimental Protocols
The stability of cilnidipine and comparator drugs in human plasma is typically assessed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods offer high sensitivity and selectivity for the quantification of the analytes in a complex biological matrix.
General Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a drug in human plasma.
Figure 1. Experimental workflow for drug stability assessment in human plasma.
Detailed Methodologies
Cilnidipine: A validated LC-MS/MS method was used for the determination of cilnidipine in human plasma.[1][7]
-
Extraction: Protein precipitation.[1]
-
Chromatographic Column: C18 column.[1]
-
Mobile Phase: Methanol and ammonium acetate (96:4, v/v).[1]
-
Detection: Triple quadrupole mass spectrometer in negative ion mode.[1]
-
Internal Standard: Nimodipine.[1]
Amlodipine: A sensitive and specific LC-MS/MS method was developed for the quantification of amlodipine in human plasma.[2]
-
Extraction: Liquid-liquid extraction.
-
Chromatographic Column: C18 analytical column.[2]
-
Mobile Phase: 10mM ammonium formate/methanol/acetonitrile (30/50/20, v/v/v).[2]
-
Detection: API 2000 QTRAP mass spectrometer with electrospray ionization.[2]
-
Internal Standard: Tizanidine.[2]
Valsartan: A bioanalytical method using HPLC with mass spectrometry was developed and validated for the quantification of valsartan in human plasma.[3]
-
Extraction: Precipitation with formic acid followed by extraction with diethyl ether.[3]
-
Chromatographic Column: C18 column.[3]
-
Mobile Phase: Deionized water, acetonitrile, and formic acid.[3]
-
Detection: Mass spectrometric detection in positive ionization mode.[3]
-
Internal Standard: Benazepril.[3]
Chlorthalidone: A simple and rapid HPLC method was developed for the simultaneous determination of atenolol and chlorthalidone in human plasma.[4]
-
Extraction: Protein precipitation with acetonitrile.[4]
-
Chromatographic Column: Shim-pack cyanopropyl column.[4]
-
Mobile Phase: 10 mM KH2PO4 (pH 6.0) – methanol (70:30, v/v).[4]
-
Detection: UV detection at 225 nm.[4]
-
Internal Standard: Hydrochlorothiazide.[4]
Signaling Pathway and Logical Relationships
The assessment of drug stability is a critical component of the broader drug development and bioanalytical validation process. The following diagram illustrates the logical relationship between stability assessment and other key stages.
Figure 2. Logical relationship of stability assessment in bioanalytical method validation.
Conclusion
The available data indicates that cilnidipine is a stable compound in human plasma under typical laboratory storage and handling conditions. Its stability profile is comparable, and in some aspects, potentially superior to other commonly used antihypertensive drugs. This inherent stability, coupled with robust and sensitive analytical methodologies, supports its reliable quantification in clinical and research settings, thereby facilitating accurate assessments of its pharmacokinetic properties and therapeutic efficacy. For definitive comparative claims, further studies providing direct, head-to-head quantitative stability data under identical experimental conditions would be beneficial.
References
- 1. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 4. Simple and rapid HPLC method for simultaneous determination of atenolol and chlorthalidone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QUANTIFICATION OF CILNIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
- 7. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Cilnidipine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different formulations of Cilnidipine, a fourth-generation calcium channel blocker used for the management of hypertension. By summarizing key pharmacokinetic and dissolution data from various studies, this document aims to offer valuable insights for researchers and professionals involved in drug development and formulation science.
Executive Summary
Cilnidipine, a dihydropyridine calcium channel blocker, uniquely inhibits both L-type and N-type calcium channels, offering potent antihypertensive effects with a reduced incidence of reflex tachycardia.[1][2][3] Its efficacy is intrinsically linked to its formulation, which governs its dissolution, absorption, and ultimately, its bioavailability. This guide delves into comparative studies of various Cilnidipine formulations, presenting critical data on their pharmacokinetic profiles and in vitro dissolution characteristics. The findings highlight significant variability among different formulations and underscore the importance of optimized formulation strategies to ensure therapeutic equivalence.
Comparative Pharmacokinetic Data
Bioequivalence studies are crucial in comparing the in vivo performance of different drug formulations. The primary pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the extent of drug absorption.
A study comparing an improved 10 mg Cilnidipine formulation (Nexovas®) with the reference formulation (Atelec®) in healthy volunteers demonstrated bioequivalence between the two.[4] Another study, however, found that domestic Cilnidipine capsules in China were not bioequivalent to the marketed tablets, showing significant differences in Cmax, Tmax, and AUC.[5] Furthermore, a study on a self-micro-emulsifying drug delivery system (SMEDDS) of Cilnidipine showed a more than two-fold increase in relative bioavailability compared to a marketed tablet formulation in Wistar rats.[6]
Below is a summary of pharmacokinetic data from various comparative studies.
| Formulation Comparison | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Test: Improved Formulation (Nexovas®) 10 mg | - | - | - | - | [4] |
| Reference: Atelec® 10 mg | - | - | - | - | [4] |
| Result | Bioequivalent | Bioequivalent | Bioequivalent | - | [4] |
| Test: Domestic Cilnidipine Capsules 10 mg (China) | 11.08 ± 4.42 | 1.30 ± 0.56 | 35.28 ± 14.63 (AUC0-16h) | Not Bioequivalent | [5] |
| Reference: Marketed Cilnidipine Tablets 10 mg (China) | 2.94 ± 3.44 | 2.21 ± 1.25 | 13.22 ± 12.44 (AUC0-16h) | - | [5] |
| Test: Cilnidipine-loaded SMEDDS | 21.02 ± 3.17 | 0.866 ± 0.11 | - | ~240% | [6] |
| Reference: Marketed Cilnidipine Tablet | 10.16 ± 0.89 | 0.93 ± 0.11 | - | - | [6] |
| Test: Cilacar® 10 mg | - | - | - | 98.46% | [7] |
| Reference: Atelec® 10 mg | - | - | - | - | [7] |
| Test: Cilacar® 20 mg | - | - | - | 99.01% | [7] |
| Reference: Atelec® 20 mg | - | - | - | - | [7] |
Comparative In Vitro Dissolution Studies
Dissolution testing is a critical in vitro tool to predict the in vivo performance of a drug product. For a Biopharmaceutics Classification System (BCS) Class II drug like Cilnidipine, which has low solubility and high permeability, the dissolution rate can be the rate-limiting step for absorption.[8][9]
Studies have shown significant differences in the dissolution profiles of various marketed Cilnidipine formulations. One study highlighted that an improved formulation, Nexovas®, demonstrated "super dissolution" compared to conventional Cilnidipine tablets.[4] Another comparative study of marketed formulations in India revealed that none of the commercial brands had a dissolution profile similar to Nexovas®, which consistently showed higher drug release.[8][10] The development of solid dispersions and nanosuspensions of Cilnidipine has also been explored to enhance its dissolution profile.[11][12]
The following table summarizes the percentage of drug release from different formulations in various dissolution media.
| Formulation | Dissolution Medium | Time (minutes) | % Drug Release | Reference |
| Nexovas® vs. Conventional Cilnidipine | Not Specified | - | Nexovas® showed "super dissolution" | [4] |
| Nexovas® 5mg & 10mg | 0.1N HCl | 360 | Consistently higher release than other brands | [10] |
| Commercial Brands (Cilacar, Cilnilyy, etc.) | 0.1N HCl | 360 | Lower release compared to Nexovas® | [10] |
| Cilnidipine Solid Dispersion (CP3) | Phosphate Buffer pH 6.8 | - | Faster drug release than pure drug | [11] |
| Cilnidipine Nanosuspension | Not Specified | - | 92.41 ± 3.56% | [12] |
| Plain Cilnidipine Drug Suspension | Not Specified | - | 48.54 ± 5.47% | [12] |
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for Cilnidipine formulations is designed as a randomized, open-label, two-way crossover study in healthy human volunteers under fasting conditions.[7][13]
-
Subject Selection: Healthy adult male or female volunteers are screened and enrolled based on inclusion and exclusion criteria.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice-versa).
-
Dosing: A single oral dose of the test or reference Cilnidipine formulation is administered.
-
Washout Period: A sufficient washout period is maintained between the two treatment periods to ensure complete elimination of the drug from the body.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).[13]
-
Plasma Analysis: The concentration of Cilnidipine in plasma samples is determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[5]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Statistical Analysis: Statistical analysis, often involving an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the bioequivalence acceptance range (typically 80-125%).[4]
In Vitro Dissolution Testing
The dissolution profiles of Cilnidipine formulations are commonly evaluated using the USP Type II (Paddle) apparatus.[10][11]
-
Apparatus: USP Dissolution Apparatus Type II (Paddle type).
-
Dissolution Medium: Common media include 0.1N HCl or phosphate buffer (e.g., pH 6.8), often with the addition of a surfactant like Sodium Lauryl Sulfate (SLS) to aid the dissolution of the poorly soluble drug.[10][11] The volume is typically 900 mL.
-
Temperature: Maintained at 37 ± 0.5°C.
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.
-
Sample Analysis: The concentration of dissolved Cilnidipine is determined using a suitable analytical method, such as UV-Visible Spectrophotometry at a wavelength of approximately 240 nm.[10][11]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the dissolution profile.
Visualizations
Cilnidipine Bioequivalence Study Workflow
Caption: Workflow of a typical crossover bioequivalence study for Cilnidipine formulations.
Cilnidipine Mechanism of Action
Caption: Dual mechanism of action of Cilnidipine on L-type and N-type calcium channels.
References
- 1. What is the mechanism of Cilnidipine? [synapse.patsnap.com]
- 2. Cilnidipine, a Dual L/N-type Ca [japi.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.ijramt.com [journals.ijramt.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of cilnidipine-loaded self-micro-emulsifying drug delivery system (SMEDDS) by quantification of comparative pharmacokinetic parameters using validated LC-ESI-MS/MS bioanalytical method and pharmacodynamic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. centaurpharma.com [centaurpharma.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. abap.co.in [abap.co.in]
- 12. rjptonline.org [rjptonline.org]
- 13. jddtonline.info [jddtonline.info]
Comparison of different extraction methods for Cilnidipine analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methodologies for the quantitative analysis of Cilnidipine from various matrices, including biological fluids and pharmaceutical formulations. The performance of each method is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for method selection and development.
Introduction to Cilnidipine Analysis
Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Cilnidipine is crucial for pharmacokinetic studies, bioequivalence assessment, quality control of pharmaceutical products, and therapeutic drug monitoring. As a drug with low aqueous solubility (BCS Class II), efficient extraction from the sample matrix is a critical step that directly impacts the sensitivity, accuracy, and reproducibility of the final analysis.[2][3] This guide explores and compares several prevalent extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and modern microextraction techniques like Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Comparison of Key Performance Parameters
The selection of an appropriate extraction method depends on a balance of factors including recovery efficiency, sensitivity (LOD/LOQ), precision, sample throughput, cost, and environmental impact. The following table summarizes the quantitative performance of different extraction methods as reported in the literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | UA-DLLME | QuEChERS |
| Recovery (%) | 92.71 - 97.64%[4] | ≥ 89.1%[5][6] | High (Generally >85%) | 92.13 - 100.5%[7] | 87.54 - 113.05%[8] |
| Linearity Range | 0.1 - 10 ng/mL[4] | 0.1 - 50 ng/mL[5][6][9] | Wide (Matrix Dependent) | 0.05 - 2.0 µg/mL[7] | 1 - 800 ng/mL[8] |
| LOD | Not Reported | Not Reported | Low (ng/mL range) | 0.013 - 0.031 µg/mL[7] | Low (ng/mL range) |
| LOQ | ~0.1 ng/mL | ~0.5 ng/mL[5][6] | Low (ng/mL range) | Not Reported | Not Reported |
| Precision (%RSD) | < 12.51%[4] | Within acceptance criteria[5][6] | < 15% | 0.63 - 3.85%[7] | 0.19 - 11.64%[8] |
| Solvent Consumption | Low | High | Moderate | Very Low | Low |
| Throughput | High | Low-Moderate | Moderate-High (Automatable) | Moderate | High |
| Selectivity | Low | Moderate | High | High | High |
Note: Data for UA-DLLME and QuEChERS are based on methods developed for other calcium channel blockers (Felodipine and others, respectively) but demonstrate the expected performance for structurally similar compounds like Cilnidipine.[7][8]
Experimental Workflow Overview
The general process for Cilnidipine analysis involves sample collection, extraction to isolate the analyte from the matrix, and subsequent quantification using a suitable analytical instrument, typically HPLC or LC-MS/MS.[10][11]
Detailed Experimental Protocols
Below are representative protocols for each extraction method, derived from published studies. These should be considered as templates to be optimized for specific laboratory conditions and analytical requirements.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples, commonly used for high-throughput screening.[12][13][14]
-
Principle: An organic solvent is added to the plasma sample, causing proteins to denature and precipitate. The supernatant containing the analyte is then separated by centrifugation.
-
Experimental Protocol (Adapted from human plasma analysis): [4][15]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of a cold (-20 °C) organic solvent (e.g., acetonitrile or a 1:1 v/v mixture of methanol and ethanol).[15]
-
Vortex the sample for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 16,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[15]
-
Carefully collect the supernatant and inject it directly into the LC-MS/MS system or evaporate and reconstitute it in the mobile phase if further concentration is needed.[4]
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[12][16]
-
Principle: Cilnidipine is extracted from an aqueous sample (e.g., plasma) into an immiscible organic solvent in which it has a higher affinity.
-
Experimental Protocol (Adapted from human plasma analysis): [9]
-
To a 500 µL aliquot of human plasma in a glass tube, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH, which enhances the extraction of Cilnidipine.
-
Add 2.5 mL of an appropriate organic solvent (e.g., methyl-t-butyl ether - MTBE).
-
Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube and evaporate it to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase for analysis.
-
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method that uses a solid sorbent to isolate analytes from a liquid sample.[12][13][16]
-
Principle: The sample is passed through a cartridge containing a solid adsorbent. Cilnidipine is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.
-
General Experimental Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic impurities and salts.
-
Elution: Elute the retained Cilnidipine with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
-
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)
UA-DLLME is a miniaturized version of LLE that uses ultrasonic energy to accelerate the extraction process, offering high efficiency with minimal solvent usage.[7]
-
Principle: A small volume of extraction solvent, mixed with a disperser solvent, is rapidly injected into the aqueous sample. Ultrasonication creates a fine emulsion, maximizing the surface area for rapid mass transfer of the analyte into the extraction solvent.
-
Experimental Protocol (Adapted from Felodipine analysis in plasma): [7]
-
Place 1 mL of plasma sample in a conical centrifuge tube.
-
Add a mixture containing 150 µL of a disperser solvent (e.g., acetonitrile) and 80 µL of a water-immiscible extraction solvent (e.g., chloroform).
-
Immediately place the tube in an ultrasonic bath and sonicate for 3 minutes.
-
Centrifuge at 5000 rpm for 5 minutes. The fine droplets of the extraction solvent will sediment at the bottom of the tube.
-
Collect the sedimented phase (approx. 50 µL) with a microsyringe, evaporate to dryness, and reconstitute in the mobile phase for analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis, the QuEChERS method has been adapted for various drug analyses due to its speed and efficiency.[8]
-
Principle: The method involves a two-step process: an initial extraction with an organic solvent (typically acetonitrile) facilitated by salting out, followed by a dispersive SPE (d-SPE) cleanup step to remove interferences.
-
Experimental Protocol (Adapted from analysis of calcium channel blockers in plasma): [8]
-
Extraction: To 500 µL of plasma, add 1 mL of acetonitrile. Vortex vigorously.
-
Add QuEChERS extraction salts (e.g., 350 mg of magnesium sulfate). Shake or vortex for 1 minute to induce phase separation and extract Cilnidipine into the acetonitrile layer.
-
Centrifuge at high speed for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., 70 mg of PSA - primary secondary amine) to remove fatty acids and other interferences.
-
Vortex for 30 seconds and centrifuge again.
-
The final supernatant can be diluted and directly injected for LC-MS/MS analysis.
-
References
- 1. Green analytical chemistry-driven response surface modeling to stability-indicating chromatographic method for estimation of cilnidipine and application of high-performance thin-layer chromatography-mass spectrometry for characterization of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QUANTIFICATION OF CILNIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
- 7. Ultrasound assisted dispersive liquid-liquid microextraction coupled with high performance liquid chromatography designated for bioavailability studies of felodipine combinations in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. analytical-methods-of-dihydropyridines-based-calcium-channel-blockers-amlodipine-lacidipine-isradipine-nifedipine-felodipine-cilnidipine-and-its-related-formulations-a-review - Ask this paper | Bohrium [bohrium.com]
- 12. ejpps.online [ejpps.online]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Evaluating the Performance of Cilnidipine-d7 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the choice of a suitable internal standard (IS) is paramount for the accuracy and reliability of quantitative assays. This guide provides a comprehensive evaluation of Cilnidipine-d7 as an internal standard, comparing its theoretical advantages against the experimentally determined performance of commonly used alternative internal standards in the analysis of Cilnidipine. This document is intended to assist researchers in making informed decisions for their analytical method development.
The Ideal Internal Standard: The Case for this compound
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry.
Theoretical Advantages of this compound:
-
Co-elution: this compound has nearly identical physicochemical properties to Cilnidipine, ensuring it co-elutes with the analyte. This provides the most accurate compensation for matrix effects and variations in chromatographic conditions.
-
Similar Extraction Recovery: Due to its structural similarity, this compound exhibits extraction recovery that is highly comparable to the native analyte, minimizing variability during sample preparation.
-
Comparable Ionization Efficiency: The ionization efficiency of a SIL-IS is very close to that of the analyte, leading to a more consistent analyte-to-internal standard peak area ratio and improved precision and accuracy.
-
Reduced Matrix Effects: Co-elution with the analyte allows this compound to effectively compensate for ion suppression or enhancement caused by the sample matrix.
While specific experimental data for the performance of this compound as an internal standard for Cilnidipine analysis is not extensively available in peer-reviewed literature, its theoretical advantages make it a superior choice for robust and reliable bioanalytical methods.
Performance Comparison with Alternative Internal Standards
Several non-isotopically labeled compounds have been utilized as internal standards for the quantification of Cilnidipine. The following sections present a comparison of their reported performance data.
Data Presentation
The following tables summarize the quantitative performance data for various internal standards used in the analysis of Cilnidipine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Linearity of Cilnidipine Assay with Different Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Data not available in public literature | - |
| Nimodipine | 0.1 - 10 | 0.9994[1] |
| Benidipine | 0.1 - 20 | 0.99998[2] |
| Telmisartan | 1 - 1000 | >0.998 |
Table 2: Precision of Cilnidipine Assay with Nimodipine as Internal Standard
| Concentration Level | Intra-day RSD (%) | Inter-day RSD (%) |
| Low | < 12.51[1] | < 12.51[1] |
| Medium | < 12.51[1] | < 12.51[1] |
| High | < 12.51[1] | < 12.51[1] |
Table 3: Recovery of Cilnidipine with Nimodipine as Internal Standard
| Concentration Level | Recovery (%) |
| Low | 92.71 - 97.64[1] |
| Medium | 92.71 - 97.64[1] |
| High | 92.71 - 97.64[1] |
Note: Detailed quantitative data for precision and recovery using Benidipine and Telmisartan as internal standards for Cilnidipine analysis were not explicitly available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols for Cilnidipine analysis using different internal standards.
Method Using Nimodipine as Internal Standard[1]
-
Sample Preparation: Protein precipitation.
-
Chromatographic Separation:
-
Column: C18
-
Mobile Phase: Isocratic elution with Methanol and Ammonium Acetate (96:4, v/v).
-
Flow Rate: Not specified.
-
Run Time: 3.0 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Ion Mode.
-
Detection: Triple Quadrupole Mass Spectrometer.
-
MRM Transitions:
-
Cilnidipine: m/z 491.2 → 122.1
-
Nimodipine (IS): m/z 417.1 → 122.1
-
-
Method Using Benidipine as Internal Standard[2]
-
Sample Preparation: One-step liquid-liquid extraction with methyl-t-butyl ether.
-
Chromatographic Separation:
-
Column: CN column.
-
Mobile Phase: Isocratic elution with 10mM Ammonium Acetate buffer-Methanol (30:70, v/v; adjusted to pH 5.0 with acetic acid).
-
Flow Rate: Not specified.
-
Run Time: 3 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative-ion electrospray ionization.
-
Detection: Tandem Mass Spectrometry.
-
MRM Transitions:
-
Cilnidipine: m/z 491.1 > 121.8
-
Benidipine (IS): m/z 504.2 > 122.1
-
-
Method Using Telmisartan as Internal Standard
-
Sample Preparation: Details not specified in the context of Cilnidipine analysis.
-
Chromatographic Separation:
-
Column: Reversed-phase C8 and C18, X-bridge columns.
-
Mobile Phase: Acetonitrile was used as the eluent.
-
Flow Rate: Not specified.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Ion Mode.
-
Detection: Tandem Mass Spectrometry.
-
MRM Transitions:
-
Cilnidipine: m/z 493.2 → 117.1
-
Telmisartan (IS): m/z 515.6423 → 342.6158
-
-
Visualizations
The following diagrams illustrate the typical workflow for evaluating an internal standard and the logical relationship in the comparison.
Caption: Experimental workflow for internal standard evaluation.
Caption: Comparison of internal standard choices.
Conclusion
Based on the principles of bioanalytical method validation, This compound stands out as the most suitable internal standard for the quantification of Cilnidipine. Its stable isotope-labeled nature provides the highest degree of analytical accuracy and precision by effectively compensating for variability throughout the experimental process.
While alternative internal standards like Nimodipine, Benidipine, and Telmisartan have been successfully used and validated for Cilnidipine analysis, they may not perfectly mimic the behavior of the analyte, potentially leading to less reliable results, especially in complex biological matrices. The choice of a non-isotopically labeled internal standard should be carefully considered and rigorously validated to ensure it meets the specific requirements of the study. For the most robust and defensible bioanalytical data, the use of this compound is strongly recommended.
References
- 1. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cilnidipine-d7: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Cilnidipine-d7, a deuterated internal standard used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound is intended for research use only and requires careful handling and disposal.[1] The Safety Data Sheet (SDS) for this compound expressly states that it must not be disposed of with household garbage and should not be allowed to enter sewage systems.[1] Disposal must be conducted in accordance with all official, relevant regulations.[1] Furthermore, it is classified as slightly hazardous to water, underscoring the importance of preventing its release into the environment.[1]
While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a conservative approach to its disposal is recommended due to its pharmacological activity and the general principle of minimizing environmental impact of pharmaceutical compounds.[1][2][3] The following procedures provide a framework for the safe management and disposal of this compound waste.
Immediate Pre-Disposal Procedures & Personal Protective Equipment (PPE)
Prior to disposal, all personnel handling this compound waste must adhere to the following safety protocols.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. The SDS for this compound indicates it can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Protective Clothing | Laboratory coat | Minimizes contamination of personal clothing. |
Handling Precautions:
-
Avoid generating dust when handling the solid form of this compound.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Prevent contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
Step-by-Step Disposal Protocol
Step 1: Waste Classification
-
Consult your EHS Department: Provide them with the Safety Data Sheet for this compound to determine if it meets the criteria for hazardous waste under federal, state, and local regulations.
-
Conservative Approach: In the absence of a definitive classification, it is prudent to manage this compound waste as hazardous pharmaceutical waste.
Step 2: Waste Segregation and Collection
-
Hazardous Waste Stream: If classified as hazardous, collect all solid this compound waste, contaminated materials (e.g., weighing papers, pipette tips), and solutions in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the waste and securely sealed.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
-
Non-Hazardous Pharmaceutical Waste Stream: If determined to be non-hazardous, collect the waste in a designated container for non-hazardous pharmaceutical waste. This container must also be clearly labeled to prevent mixing with other waste streams.[2]
-
Prohibited Disposal Methods:
Step 3: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
Step 4: Final Disposal
-
Hazardous Waste: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste contractor. The primary disposal method for hazardous pharmaceutical waste is typically incineration at a permitted facility.[3]
-
Non-Hazardous Waste: For non-hazardous pharmaceutical waste, disposal options may include incineration in a solid waste incinerator or disposal in a permitted solid waste landfill, in accordance with state and local regulations.[2] Another option for non-hazardous pharmaceuticals is to send them to a reverse distributor for proper disposal.[2]
Experimental Protocols Cited
This guidance is based on established safety protocols and regulatory frameworks for the disposal of chemical and pharmaceutical waste. Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste, and guidelines from the Environmental Protection Agency (EPA).[3][5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. bioservusa.com [bioservusa.com]
- 2. dep.wv.gov [dep.wv.gov]
- 3. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
